PROTAC STING Degrader-2
Description
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Properties
Molecular Formula |
C74H79FN10O15S3 |
|---|---|
Molecular Weight |
1463.7 g/mol |
IUPAC Name |
[2-[(4-fluorophenyl)sulfonylamino]-4-[(4-phenylbenzoyl)amino]phenyl] 6-[[1-[3-[3-[[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoyl]amino]propylcarbamoyl]phenyl]sulfonyl-6-oxopyridine-3-carbonyl]amino]hexanoate |
InChI |
InChI=1S/C74H79FN10O15S3/c1-46(48-19-23-51(24-20-48)67-47(2)79-45-101-67)80-72(94)61-42-57(86)44-84(61)73(95)68(74(3,4)5)82-64(88)35-34-63(87)76-38-13-39-78-69(91)53-16-12-17-59(40-53)103(98,99)85-43-54(27-36-65(85)89)70(92)77-37-11-7-10-18-66(90)100-62-33-30-56(41-60(62)83-102(96,97)58-31-28-55(75)29-32-58)81-71(93)52-25-21-50(22-26-52)49-14-8-6-9-15-49/h6,8-9,12,14-17,19-33,36,40-41,43,45-46,57,61,68,83,86H,7,10-11,13,18,34-35,37-39,42,44H2,1-5H3,(H,76,87)(H,77,92)(H,78,91)(H,80,94)(H,81,93)(H,82,88)/t46-,57+,61-,68+/m0/s1 |
InChI Key |
RXNBROLBKMPODG-ABLHSHFVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PROTAC STING Degrader-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism of action of PROTAC STING Degrader-2, a targeted protein degrader designed to harness the cell's natural protein disposal machinery to eliminate the Stimulator of Interferon Genes (STING) protein. This document outlines the core principles of its action, presents comparative quantitative data with other known STING degraders, details relevant experimental protocols, and provides visual representations of the key biological pathways and experimental workflows.
Core Mechanism of Action: PROTAC-Mediated STING Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. This compound is a covalent PROTAC that specifically targets the STING protein for ubiquitination and subsequent degradation by the proteasome.
The mechanism unfolds in a series of orchestrated steps:
-
Ternary Complex Formation: this compound, with its two distinct ligands connected by a linker, simultaneously binds to the STING protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This forms a ternary complex, effectively "hijacking" the E3 ligase to recognize STING as a substrate.
-
Ubiquitination of STING: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the STING protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated STING protein is then recognized by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the STING protein into small peptides, effectively removing it from the cell.
-
Catalytic Cycle: After inducing ubiquitination, this compound is released from the complex and can proceed to bind to another STING protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for the degradation of multiple target protein molecules by a single PROTAC molecule.
Quantitative Data Presentation
The efficacy of PROTAC STING degraders is primarily quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the available quantitative data for this compound and other notable STING degraders for comparative analysis.
| Degrader Name | Target Protein | E3 Ligase Recruited | DC50 (µM) | Cell Line | Reference |
| This compound | STING | VHL | 0.53 | Not Specified | [1][2][3] |
| PROTAC STING Degrader-1 (SP23) | STING | CRBN | 3.2 | THP-1 | |
| PROTAC STING degrader-3 | STING | CRBN | 0.62 | Not Specified | |
| UNC8900 | STING | VHL | 0.924 | Not Specified |
Note: The specific cell line used for the DC50 determination of this compound was not available in the public search results. Dmax values were not consistently reported across the different degraders.
Signaling Pathways
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of viral or bacterial infection, or cellular damage.
Caption: The cGAS-STING signaling pathway, from cytosolic DNA sensing to type I interferon gene expression.
This compound Mechanism of Action
The following diagram illustrates the catalytic cycle of STING protein degradation induced by this compound.
Caption: The catalytic cycle of this compound mediated STING protein degradation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blot for Determination of DC50 and Dmax
This protocol is used to quantify the degradation of STING protein in response to treatment with this compound.
Materials:
-
Cell line expressing STING (e.g., THP-1 monocytes)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against STING
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat cells with varying concentrations of the PROTAC for a fixed time point (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-STING antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with an anti-loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the STING band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of STING protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[4]
-
Cytokine Release Assay (IFN-β ELISA)
This protocol measures the functional consequence of STING degradation by quantifying the downstream production of Interferon-β (IFN-β).
Materials:
-
Cell line capable of producing IFN-β upon STING activation (e.g., THP-1)
-
This compound
-
STING agonist (e.g., 2'3'-cGAMP)
-
Cell culture medium and supplements
-
Human IFN-β ELISA kit
-
96-well plate reader
Procedure:
-
Cell Culture and Pre-treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Pre-treat cells with serial dilutions of this compound for a specific duration (e.g., 24 hours) to induce STING degradation.
-
-
STING Pathway Activation:
-
After the pre-treatment period, stimulate the cells with a fixed concentration of a STING agonist (e.g., 2'3'-cGAMP) for a defined time (e.g., 6-8 hours). Include a vehicle control (no agonist).
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant, which contains the secreted IFN-β.
-
-
ELISA Procedure:
-
Perform the IFN-β ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of IFN-β in each sample from the standard curve.
-
Plot the IFN-β concentration against the concentration of this compound to determine the effect of STING degradation on downstream signaling.
-
Experimental Workflow Diagram
References
what is the STING pathway and its role in immunity
An In-depth Technical Guide to the STING Pathway and Its Role in Immunity
Introduction
The innate immune system represents the first line of defense against invading pathogens and cellular insults. A central component of this system is the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, which functions as a critical sensor for cytosolic DNA.[1][2] Normally confined to the nucleus and mitochondria, the presence of DNA in the cytoplasm is a potent danger signal, indicating viral or bacterial infection, cellular damage, or tumorigenesis.[1][2] The cGAS-STING pathway detects this misplaced DNA and initiates a robust signaling cascade, culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2][3] This response is fundamental for orchestrating both innate and adaptive immunity. Given its central role in host defense, cancer immunology, and autoimmune diseases, the STING pathway has emerged as a highly attractive target for therapeutic intervention, making a deep understanding of its mechanisms essential for researchers and drug development professionals.[2][4][5]
Core Signaling Mechanism of the cGAS-STING Pathway
The activation of the STING pathway is a multi-step process that translates the detection of cytosolic DNA into a powerful transcriptional response.
-
Cytosolic DNA Sensing by cGAS : The process begins when the enzyme cyclic GMP-AMP synthase (cGAS) directly binds to double-stranded DNA (dsDNA) in the cytoplasm.[1][2] This binding is sequence-independent and triggers the dimerization and conformational activation of cGAS.[1][2]
-
Synthesis of cGAMP : Once activated, cGAS utilizes ATP and GTP to synthesize the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[1][6] This molecule is unique to this pathway and serves to amplify the danger signal.
-
STING Activation and Translocation : cGAMP binds to the C-terminal domain of the STING protein, which resides as a dimer on the membrane of the endoplasmic reticulum (ER).[1][7] This binding event induces a significant conformational change in STING, leading to its oligomerization.[6][8] The activated STING oligomers then traffic from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[6][9]
-
Recruitment and Activation of TBK1 : Within the Golgi, the STING oligomer serves as a scaffold to recruit and activate the serine/threonine kinase TANK-binding kinase 1 (TBK1).[9][10]
-
Phosphorylation of IRF3 and NF-κB Activation : TBK1 phosphorylates the C-terminal tail of STING, creating a docking site for the transcription factor Interferon Regulatory Factor 3 (IRF3).[6] TBK1 then phosphorylates IRF3, causing it to dimerize and translocate into the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[1][3][6] Concurrently, the STING pathway also activates the NF-κB transcription factor, leading to the expression of a host of pro-inflammatory cytokines and chemokines.[1][11]
Regulation of the STING Pathway
The activity of STING is tightly controlled to ensure an appropriate immune response while preventing excessive inflammation and autoimmunity. This regulation occurs primarily through extensive post-translational modifications (PTMs).[12][13]
-
Phosphorylation : Phosphorylation is a key activation switch. Upon activation, TBK1 phosphorylates STING at Serine 366 (in humans), which is crucial for creating the docking site required for IRF3 recruitment and subsequent activation.[6][12]
-
Ubiquitination : Ubiquitin chains play a dual role. K63-linked polyubiquitination, mediated by E3 ligases like TRIM56 and TRIM32, promotes STING dimerization and activation.[12] Conversely, K48-linked polyubiquitination targets STING for proteasomal degradation to terminate the signal.
-
Palmitoylation : The covalent attachment of fatty acids to STING, specifically at Cysteine residues 88 and 91, occurs in the Golgi.[6] This modification is essential for the assembly of the STING-TBK1-IRF3 signaling complex and is required for robust IRF3 activation.[14]
-
SUMOylation : The attachment of Small Ubiquitin-like Modifier (SUMO) proteins can also modulate STING function, although its precise role in activation versus inhibition is context-dependent.[12][15]
Role of the STING Pathway in Immunity
STING's position as a central signaling hub allows it to influence a wide spectrum of immune responses, from fighting infections to shaping the tumor microenvironment.
Antiviral Immunity
The STING pathway is a primary defense mechanism against a multitude of DNA viruses, such as Herpes Simplex Virus-1 (HSV-1) and Cytomegalovirus (CMV).[1][[“]] Upon infection, viral DNA in the cytoplasm is detected by cGAS, triggering a potent IFN-I response that establishes an antiviral state in infected and neighboring cells.[[“]][17] This response limits viral replication and spread. The pathway also contributes to immunity against certain RNA viruses, which can trigger the release of mitochondrial DNA into the cytosol during infection-induced cellular stress, thereby activating cGAS.[17][18]
Antitumor Immunity
STING is a critical link between innate and adaptive antitumor immunity.[4] In the tumor microenvironment, cytosolic DNA can arise from dying tumor cells, genomic instability, or mitochondrial dysfunction.[19] This DNA is sensed by cGAS-STING primarily in tumor-infiltrating dendritic cells (DCs).[3] STING activation in DCs is essential for producing IFN-I, which in turn is required for the effective priming and activation of tumor antigen-specific CD8+ T cells.[20] This process can help convert immunologically "cold" tumors (lacking T cell infiltration) into "hot" tumors that are responsive to immunotherapy, such as immune checkpoint blockade.[21] However, the role of STING in cancer is dichotomous; chronic, low-level activation has been implicated in promoting inflammation-driven cancer progression and can upregulate immune-suppressive molecules like PD-L1.[22][23]
Autoimmunity and Inflammatory Disease
While crucial for defense, aberrant activation of the STING pathway by self-DNA can be detrimental, leading to autoimmune and autoinflammatory diseases.[1][4] If the mechanisms for clearing endogenous cytosolic DNA are faulty, STING can be chronically stimulated, resulting in sustained production of IFN-I and inflammatory cytokines.[1] For example, loss-of-function mutations in the DNA exonuclease TREX1, which degrades cytosolic DNA, lead to the accumulation of self-DNA and are a cause of Aicardi-Goutières syndrome (AGS), a severe autoinflammatory disorder.[1][4][24] Similarly, the STING pathway is implicated in the pathogenesis of other autoimmune conditions like Systemic Lupus Erythematosus (SLE).[24]
Therapeutic Targeting of the STING Pathway
The central role of STING in immunity makes it a prime target for drug development, with both agonists and antagonists being pursued for different therapeutic applications.
STING Agonists
STING agonists are being developed primarily for cancer immunotherapy and as vaccine adjuvants.[4][25] By intentionally activating the pathway, these drugs aim to stimulate a potent antitumor immune response.
-
Mechanism of Action : Agonists, such as synthetic cyclic dinucleotides (CDNs), mimic the natural ligand cGAMP to directly activate STING.[26] This leads to IFN-I production, DC maturation, and enhanced T cell priming against tumor antigens.
-
Clinical Application : The primary strategy involves direct intratumoral injection of STING agonists.[3][21] This localizes the immune activation to the tumor site, aiming to convert "cold" tumors into "hot" ones and to create synergistic effects when combined with immune checkpoint inhibitors.[21]
STING Antagonists
STING inhibitors are being developed to treat autoimmune and autoinflammatory diseases characterized by pathological STING activation.[4][27]
-
Mechanism of Action : These molecules are designed to block the pathway, for instance, by competitively inhibiting the binding of cGAMP to STING or by preventing STING's conformational change and translocation.[4][28]
-
Clinical Application : The goal is to reduce the chronic production of interferons and inflammatory cytokines that drive autoimmune pathology in diseases like SLE and AGS.[24] Most STING antagonists are currently in preclinical development.[27][29]
Quantitative Data on STING Modulators
| Compound Class | Example Compound | Mechanism | Target Indication | Development Stage |
| Agonist (CDN) | MK-1454 (Merck) | Synthetic CDN, direct STING activator | Solid Tumors | Phase I/II Clinical Trials |
| Agonist (CDN) | ADU-S100/MIW815 (Novartis) | Synthetic CDN, direct STING activator | Advanced/Metastatic Tumors | Phase I/II Clinical Trials |
| Agonist (non-CDN) | E7766 (Eisai) | Small molecule, direct STING activator | Advanced Solid Tumors | Phase I/II Clinical Trials |
| Antagonist | Astin C | Natural cyclic peptide, blocks cGAMP binding pocket | Autoimmune Diseases | Preclinical[4] |
| Antagonist | H-151 | Small molecule, covalent inhibitor of STING palmitoylation | Autoimmune Diseases | Preclinical |
Key Experimental Protocols
Investigating the STING pathway requires a range of molecular and cellular biology techniques. Below are methodologies for three key experiments.
Analysis of STING Pathway Activation by Western Blot
This protocol is used to detect the phosphorylation of key signaling proteins following pathway activation, which is a direct indicator of their activation status.
-
Methodology :
-
Cell Culture & Stimulation : Culture cells (e.g., THP-1 monocytes or mouse embryonic fibroblasts) to ~80% confluency. Stimulate with a STING agonist (e.g., 2'3'-cGAMP, DMXAA) or transfect with dsDNA (e.g., herring testis DNA) for a specified time course (e.g., 0, 1, 3, 6 hours).
-
Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE : Denature protein lysates and separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer : Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phosphorylated proteins (e.g., anti-p-STING (Ser366), anti-p-TBK1 (Ser172), anti-p-IRF3 (Ser396)) and total protein controls.
-
Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification of IFN-β Promoter Activity with a Reporter Assay
This assay measures the transcriptional output of the STING pathway by quantifying the activity of a reporter gene (e.g., luciferase) under the control of the IFN-β promoter.
-
Methodology :
-
Transfection : Co-transfect cells (typically HEK293T, which have low endogenous STING) with three plasmids: 1) a STING expression plasmid, 2) a firefly luciferase reporter plasmid driven by the IFN-β promoter, and 3) a Renilla luciferase plasmid (as a transfection control).
-
Stimulation : After 24 hours, stimulate the transfected cells with a STING agonist for 6-18 hours.
-
Lysis : Lyse the cells using the buffer provided in a dual-luciferase assay kit.
-
Measurement : Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express results as fold induction over unstimulated controls.
-
Visualization of STING Translocation by Immunofluorescence Microscopy
This technique allows for the direct visualization of STING protein movement from the ER to perinuclear compartments (ERGIC/Golgi) upon activation, a key step in its signaling function.
-
Methodology :
-
Cell Culture & Stimulation : Grow adherent cells on glass coverslips. Stimulate with a STING agonist for 1-3 hours.
-
Fixation & Permeabilization : Fix cells with 4% paraformaldehyde, then permeabilize with a detergent like 0.1% Triton X-100 to allow antibody entry.
-
Blocking : Block non-specific antibody binding sites with a blocking buffer (e.g., PBS with 5% goat serum and 1% BSA).
-
Antibody Staining : Incubate with a primary antibody against STING and a co-stain for an organelle marker (e.g., anti-GM130 for Golgi or anti-Calnexin for ER). Follow with incubation with species-specific secondary antibodies conjugated to different fluorophores (e.g., Alexa Fluor 488 and Alexa Fluor 594).
-
Mounting & Imaging : Mount coverslips onto slides with a mounting medium containing a nuclear counterstain (DAPI).
-
Analysis : Acquire images using a confocal microscope. Analyze the co-localization of STING with the organelle markers in stimulated versus unstimulated cells to quantify translocation.
-
Conclusion
The cGAS-STING pathway is a cornerstone of innate immunity, serving as a master regulator of the response to cytosolic DNA.[2] Its profound involvement in host defense, antitumor immunity, and autoimmune pathology underscores its significance as a subject of intense research and therapeutic development.[2] A detailed understanding of its core signaling mechanisms, regulatory networks, and diverse physiological roles is paramount for developing next-generation immunomodulatory therapies. The continued exploration of STING agonists for cancer and antagonists for autoimmune diseases holds immense promise for addressing some of today's most challenging medical conditions.[5]
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer [frontiersin.org]
- 5. Development of small molecule inhibitors/agonists targeting STING for disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Stimulator of interferon genes - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Post-Translational Modifications of STING: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Post-Translational Modifications of STING: A Potential Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. consensus.app [consensus.app]
- 17. Unlocking STING as a Therapeutic Antiviral Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Interplay between RNA viruses and cGAS/STING axis in innate immunity [frontiersin.org]
- 19. The cGAS-STING pathway: a dual regulator of immune response in cancer and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 22. cGAS-STING and Cancer: Dichotomous Roles in Tumor Immunity and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Emerging role of the cGAS-STING signaling pathway in autoimmune diseases: Biologic function, mechanisms and clinical prospection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. STING Pathway Targeting [rootsanalysis.com]
- 27. STING agonists/antagonists: their potential as therapeutics and future developments - OAK Open Access Archive [oak.novartis.com]
- 28. Potential Therapeutic Value of the STING Inhibitors [mdpi.com]
- 29. [PDF] STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments | Semantic Scholar [semanticscholar.org]
In-Depth Technical Guide: PROTAC STING Degrader-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and biological evaluation of PROTAC STING Degrader-2, a covalent proteolysis-targeting chimera designed to induce the degradation of the Stimulator of Interferon Genes (STING) protein.
Core Concepts: PROTACs and STING Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins.[1] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
The STING protein is a central signaling molecule in the innate immune system. While its activation is crucial for anti-pathogen and anti-tumor responses, aberrant or chronic STING activation can contribute to autoinflammatory and autoimmune diseases.[2][3] Targeted degradation of STING via the PROTAC approach offers a promising therapeutic strategy to downregulate this pathway.[1]
This compound: Structure and Properties
This compound is a covalent degrader that targets the STING protein for degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] Its key characteristics are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3023095-61-3 | [5] |
| Molecular Formula | C74H79FN10O15S3 | [5] |
| Degradation Potency (DC50) | 0.53 µM | [4] |
| Maximum Degradation (Dmax) | 56.65% | [4] |
| Mechanism of Action | Covalent binding to STING and VHL E3 ligase | [4][6] |
Structural Components:
-
STING-binding Ligand: The warhead of this compound is based on an N-sulfonyl pyridone probe, which is designed to covalently target tyrosine residues on the STING protein.[4]
-
E3 Ligase Ligand: The degrader utilizes a ligand that recruits the VHL E3 ubiquitin ligase.[4]
-
Linker: A chemical linker connects the STING-binding moiety and the VHL ligand, optimizing the formation of a stable ternary complex between STING and the VHL E3 ligase.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. Discovery of novel nitrofuran PROTAC-like compounds as dual inhibitors and degraders targeting STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent PROTAC design method based on a sulfonyl pyridone probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
PROTAC STING Degrader-2: A Technical Guide for the Study of Autoimmune Disorders
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PROTAC STING Degrader-2, a novel tool for investigating the role of the STING (Stimulator of Interferon Genes) pathway in autoimmune and autoinflammatory diseases. This document details the core mechanism of action, experimental protocols for its application, and available quantitative data.
Introduction: The STING Pathway and Autoimmune Disorders
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation, STING triggers a cascade of signaling events, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. While essential for host defense, aberrant activation of the STING pathway by self-DNA can lead to a sustained inflammatory response, contributing to the pathogenesis of various autoimmune diseases such as Aicardi-Goutières syndrome, systemic lupus erythematosus (SLE), and rheumatoid arthritis.[1]
Targeting the STING pathway presents a promising therapeutic strategy for these conditions. PROTAC (Proteolysis Targeting Chimera) technology offers a novel approach to modulate this pathway by inducing the selective degradation of the STING protein.
Mechanism of Action: this compound
This compound is a heterobifunctional molecule designed to specifically target the STING protein for degradation via the ubiquitin-proteasome system. It consists of three key components: a ligand that binds to the STING protein, a ligand that recruits an E3 ubiquitin ligase (in this case, the von Hippel-Lindau (VHL) E3 ligase), and a linker connecting these two moieties.
The mechanism of action involves the formation of a ternary complex between the STING protein, this compound, and the VHL E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the STING protein. The polyubiquitinated STING is then recognized and degraded by the proteasome, leading to a reduction in STING protein levels and subsequent downstream signaling.
Data Presentation
Quantitative data for this compound is summarized below. Further research is required to establish a more comprehensive quantitative profile, including IC50 values for cell viability and detailed time-course and dose-response effects on STING degradation and downstream signaling.
| Parameter | Value | Cell Line | Reference |
| DC50 (Degradation Concentration 50%) | 0.53 µM | Not Specified | |
| IC50 (Inhibitory Concentration 50%) | Data not available | - | |
| Time to Maximum Degradation | Data not available | - | |
| Selectivity Profile | Data not available | - |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Cell Culture
Objective: To maintain and prepare THP-1 cells, a human monocytic cell line relevant for studying innate immune responses, for subsequent experiments.
Materials:
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
T75 cell culture flasks
-
Centrifuge
Protocol:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain a cell density between 2 x 10^5 and 8 x 10^5 cells/mL.
-
To subculture, centrifuge the cell suspension at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium at the desired seeding density.
Western Blot for STING Degradation
Objective: To determine the dose- and time-dependent degradation of STING protein following treatment with this compound.
Materials:
-
Cultured THP-1 cells
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Rabbit anti-STING, Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
Protocol:
-
Seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or DMSO for a specified time (e.g., 4, 8, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against STING and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the extent of STING degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the STING-PROTAC-VHL ternary complex.
Materials:
-
Cultured THP-1 cells
-
This compound
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer
-
Primary antibodies: Rabbit anti-VHL, Mouse anti-STING
-
Control IgG
-
Protein A/G magnetic beads
-
Elution buffer
Protocol:
-
Treat THP-1 cells with this compound and MG132 (to prevent degradation of the complex) for 4-6 hours.
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with anti-VHL antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blot using antibodies against STING and VHL. The presence of STING in the VHL immunoprecipitate indicates the formation of the ternary complex.
Quantitative Real-Time PCR (qPCR) for Downstream Signaling
Objective: To measure the effect of STING degradation on the expression of downstream target genes, such as IFN-β, IL-6, and CXCL10.
Materials:
-
Cultured THP-1 cells
-
This compound
-
STING agonist (e.g., cGAMP)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IFN-β, IL-6, CXCL10, and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Pre-treat THP-1 cells with this compound for 24 hours.
-
Stimulate the cells with a STING agonist (e.g., cGAMP) for 4-6 hours.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target genes and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Signaling Pathway Visualization
The following diagram illustrates the cGAS-STING signaling pathway and the point of intervention by this compound.
Conclusion
This compound represents a valuable chemical tool for the targeted degradation of the STING protein. Its application in cellular models can provide significant insights into the role of the STING pathway in the pathophysiology of autoimmune disorders. The experimental protocols outlined in this guide offer a framework for researchers to effectively utilize this degrader to investigate STING-dependent signaling and its downstream consequences. Further characterization of its quantitative parameters will enhance its utility as a research tool and potential therapeutic lead.
References
A Technical Guide to STING Protein Degradation by PROTACs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action, experimental evaluation, and therapeutic potential of Proteolysis Targeting Chimeras (PROTACs) for the degradation of the STING (Stimulator of Interferon Genes) protein. Overactivation of the cGAS-STING signaling pathway is implicated in a variety of autoimmune and inflammatory diseases, making STING a compelling target for therapeutic intervention. STING-targeting PROTACs offer a novel modality to not just inhibit, but eliminate the STING protein, providing a potentially more profound and durable therapeutic effect.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1][2][3]
Activation Cascade:
-
cGAS Activation: Cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA, triggering a conformational change and its enzymatic activation.
-
cGAMP Synthesis: Activated cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.
-
STING Activation: cGAMP binds to STING, which is a homodimeric protein localized on the endoplasmic reticulum (ER) membrane. This binding induces a conformational change in STING, leading to its oligomerization.
-
Translocation and Signaling Complex Assembly: Activated STING oligomers translocate from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).
-
Downstream Signaling: TBK1 phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β). STING activation also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[2]
PROTAC-Mediated Degradation of STING
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] A STING-targeting PROTAC consists of three components: a ligand that binds to STING, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker that connects the two ligands.
Mechanism of Action:
-
Ternary Complex Formation: The STING PROTAC simultaneously binds to the STING protein and an E3 ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the STING protein. This results in the formation of a polyubiquitin (B1169507) chain on STING.
-
Proteasomal Degradation: The polyubiquitinated STING protein is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC molecule is then released and can induce the degradation of another STING protein, acting catalytically.
Quantitative Data on STING PROTACs
The efficacy of STING PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes publicly available data for several reported STING PROTACs.
| PROTAC Name | E3 Ligase Recruited | STING Ligand Type | DC50 | Dmax | Cell Line | Reference |
| SP23 | CRBN | C-170 (inhibitor) | 3.2 µM | >90% | THP-1 | [1][4] |
| UNC9036 | VHL | diABZI (agonist) | 1.8 µM | ~99% | Caki-1 | [1][5] |
| SD02 | CRBN | Covalent sulfonylpyridone | 0.53 µM | N/A | N/A | [1] |
| ST9 | VHL | Rigid aromatic | 0.62 µM | N/A | N/A | [1] |
| TH35 | CRBN | Mixed PEG-alkyl | 2.1 µM | N/A | N/A | [1] |
| Compound 2h | Various | Non-nitrated covalent | 3.23 µM | >90% | THP-1 | [1] |
N/A: Not Available in the reviewed literature.
Experimental Protocols
A variety of in vitro and in vivo assays are essential to characterize the activity and mechanism of action of STING PROTACs.
In Vitro Cellular Assays
4.1.1. Western Blotting for STING Degradation and Pathway Analysis
-
Objective: To quantify the degradation of STING protein and assess the impact on downstream signaling proteins.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., THP-1 monocytes, HEK293T, or relevant cancer cell lines) and allow them to adhere overnight. Treat cells with a dose-response of the STING PROTAC or a time-course at a fixed concentration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities, which are normalized to the loading control.
-
4.1.2. Quantitative Real-Time PCR (qRT-PCR) for Interferon-Stimulated Genes (ISGs)
-
Objective: To measure the transcriptional downstream effects of STING degradation.
-
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with the STING PROTAC as described for Western blotting. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for target ISGs (e.g., IFIT1, CXCL10, OAS1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
4.1.3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
-
Objective: To quantify the secretion of IFN-β and other pro-inflammatory cytokines.
-
Methodology:
-
Cell Treatment and Supernatant Collection: Treat cells with the STING PROTAC. After the desired incubation period, collect the cell culture supernatant.
-
ELISA: Perform the ELISA for IFN-β, IL-6, or TNF-α according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
-
Biophysical and Biochemical Assays for Ternary Complex Formation
4.2.1. Co-Immunoprecipitation (Co-IP)
-
Objective: To demonstrate the formation of the STING-PROTAC-E3 ligase ternary complex in cells.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with the STING PROTAC and lyse in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either STING or the E3 ligase (or a tag if the proteins are overexpressed with tags) overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against STING and the E3 ligase to confirm their co-precipitation.
-
4.2.2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
-
Objective: A bead-based immunoassay to quantify the formation of the ternary complex in a high-throughput format.
-
Methodology:
-
Reagents: Use tagged recombinant STING and E3 ligase proteins (e.g., His-tagged STING, GST-tagged VHL).
-
Assay Setup: Incubate the tagged proteins with varying concentrations of the STING PROTAC in a microplate.
-
Bead Addition: Add AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-His) and donor beads conjugated to an antibody against the other tag (e.g., anti-GST).
-
Signal Detection: If a ternary complex is formed, the donor and acceptor beads are brought into close proximity. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light. The light signal is proportional to the amount of ternary complex formed.
-
In Vivo Animal Models
-
Objective: To evaluate the therapeutic efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of STING PROTACs in a living organism.
-
Methodology:
-
Model Selection: Choose an appropriate animal model that recapitulates the human disease of interest. For autoimmune diseases, models like the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model or lupus-prone mouse strains can be used.[4] For oncology, syngeneic tumor models (e.g., CT26) are commonly employed.
-
PROTAC Administration: Administer the STING PROTAC via a suitable route (e.g., intraperitoneal, intravenous) at various doses and schedules.
-
Efficacy Readouts: Monitor disease progression. In autoimmune models, this may involve clinical scoring, body weight measurement, and histological analysis of affected tissues. In cancer models, tumor volume is measured regularly.
-
Pharmacodynamic Analysis: Collect tissues and blood at different time points to assess STING protein levels in the target tissue by Western blot or immunohistochemistry, and measure systemic cytokine levels by ELISA.
-
Pharmacokinetic Analysis: Measure the concentration of the PROTAC in plasma over time to determine its PK profile (e.g., half-life, Cmax, AUC).
-
Conclusion
PROTAC-mediated degradation of STING is a promising therapeutic strategy for the treatment of a wide range of inflammatory and autoimmune diseases, and potentially cancer. This approach offers the advantage of eliminating the entire STING protein, thereby shutting down its signaling functions more completely than traditional small molecule inhibitors. The continued development of potent and selective STING PROTACs with favorable drug-like properties holds significant promise for advancing new therapies for these debilitating diseases. This guide provides a foundational understanding of the core mechanisms and a practical framework for the experimental evaluation of these novel therapeutic agents.
References
- 1. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases [frontiersin.org]
- 4. PROTAC based STING degrader attenuates acute colitis by inhibiting macrophage M1 polarization and intestinal epithelial cells pyroptosis mediated by STING-NLRP3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Covalent PROTAC Design for STING Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, design strategies, and experimental evaluation of covalent Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of the Stimulator of Interferon Genes (STING) protein. Given the critical role of STING in innate immunity and its implication in various autoimmune and inflammatory diseases, its targeted degradation represents a promising therapeutic avenue. Covalent PROTACs, by forming a lasting bond with their target, offer potential advantages in potency, duration of action, and the ability to target proteins with challenging binding pockets.
The STING Signaling Pathway and Therapeutic Rationale
The cGAS-STING pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1][2] Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein, triggering its activation.[1][2] Activated STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[3] TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and nuclear translocation to drive the expression of type I interferons (IFN-I).[3] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, promoting the expression of pro-inflammatory cytokines.[1]
While essential for host defense, aberrant or chronic activation of the STING pathway is implicated in the pathophysiology of various autoimmune and autoinflammatory diseases. Therefore, targeted degradation of STING using PROTACs presents an attractive therapeutic strategy to downregulate this pathway and mitigate inflammation.
References
E3 Ligase Recruitment by PROTAC STING Degrader-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase by the covalent Proteolysis Targeting Chimera (PROTAC), STING Degrader-2, leading to the targeted degradation of the Stimulator of Interferon Genes (STING) protein. This document details the underlying signaling pathways, quantitative performance metrics, and the experimental protocols utilized to characterize this targeted protein degrader.
Introduction to PROTAC STING Degrader-2
This compound is a heterobifunctional molecule designed to selectively eliminate the STING protein, a key mediator of innate immunity. Dysregulation of the STING signaling pathway is implicated in various autoinflammatory and autoimmune diseases. By hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, this compound offers a therapeutic strategy to attenuate aberrant STING signaling through its targeted degradation.
This degrader operates through a covalent mechanism, forming a stable bond with the STING protein. It concurrently recruits the VHL E3 ligase, a component of the Cullin-RING E3 ubiquitin ligase complex, to facilitate the ubiquitination and subsequent proteasomal degradation of STING.
Mechanism of Action: E3 Ligase Recruitment and Target Degradation
The core function of this compound is to induce the formation of a ternary complex between the STING protein and the VHL E3 ligase. This proximity-induced event is the catalyst for the ubiquitination of STING.
The process can be summarized in the following steps:
-
Binding to STING: The STING-binding moiety of the PROTAC covalently attaches to its target protein.
-
Recruitment of VHL: The VHL-binding ligand on the other end of the PROTAC recruits the VHL E3 ligase complex.
-
Ternary Complex Formation: The PROTAC acts as a molecular bridge, bringing STING and the VHL complex into close proximity to form a stable ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the STING protein.
-
Proteasomal Degradation: The polyubiquitinated STING is recognized by the 26S proteasome, which then unfolds and degrades the protein.
-
PROTAC Recycling: After degradation of the target protein, the PROTAC is released and can engage another STING protein and VHL E3 ligase, enabling a catalytic mode of action.
Below is a diagram illustrating the PROTAC-mediated degradation workflow.
An In-depth Technical Guide to the cGAS-STING Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway, a critical component of the innate immune system. This document details the core mechanism, presents key quantitative data, outlines experimental protocols, and provides visualizations to facilitate a deeper understanding of this pivotal pathway for researchers, scientists, and professionals in drug development.
Core Mechanism of the cGAS-STING Signaling Pathway
The cGAS-STING pathway is a primary cellular surveillance system for detecting the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of microbial infections and cellular damage.[1][2] Activation of this pathway culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, orchestrating a robust immune response.[3]
Cytosolic DNA Sensing by cGAS
The pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which acts as a direct sensor of cytosolic dsDNA.[2] In its resting state, cGAS is autoinhibited. Upon binding to dsDNA, cGAS undergoes a conformational change and dimerization, which activates its enzymatic function.[4] cGAS exhibits a preference for longer dsDNA fragments, with a minimal length of approximately 36 base pairs required for efficient activation.[5] The binding of cGAS to DNA is sequence-independent.[2]
Synthesis of the Second Messenger cGAMP
Activated cGAS catalyzes the synthesis of a unique cyclic dinucleotide, 2'3'-cyclic GMP-AMP (cGAMP), from ATP and GTP.[6] cGAMP functions as a second messenger, diffusing through the cytoplasm to its downstream effector, STING.[7]
STING Activation and Translocation
STING (also known as TMEM173, MITA, ERIS, and MPYS) is a transmembrane protein that resides on the endoplasmic reticulum (ER) in its inactive, dimeric state.[8] The binding of cGAMP to the ligand-binding domain of STING induces a significant conformational change, leading to the oligomerization of STING dimers.[9] This activation triggers the translocation of STING from the ER to the Golgi apparatus.[8]
Recruitment and Activation of Downstream Kinases
The translocated STING oligomers serve as a signaling scaffold. The C-terminal tail of STING recruits the TANK-binding kinase 1 (TBK1).[10] This proximity facilitates the autophosphorylation and activation of TBK1. Activated TBK1 then phosphorylates STING itself on multiple residues, including Serine 366 in human STING.[11]
IRF3 and NF-κB Activation and Gene Transcription
The phosphorylated C-terminal tail of STING acts as a docking site for the transcription factor interferon regulatory factor 3 (IRF3).[10] Recruited IRF3 is subsequently phosphorylated by TBK1.[12] Phosphorylated IRF3 forms a dimer, which then translocates to the nucleus.[13] In the nucleus, the IRF3 dimer binds to interferon-stimulated response elements (ISREs) in the promoters of target genes, driving the transcription of type I interferons, primarily IFN-β.[10]
In addition to the IRF3 axis, the cGAS-STING pathway can also activate the nuclear factor-κB (NF-κB) signaling pathway, leading to the production of a broad range of pro-inflammatory cytokines and chemokines.[7]
Quantitative Data
Understanding the quantitative parameters of the cGAS-STING pathway is crucial for kinetic modeling and drug development. The following tables summarize key binding affinities and enzyme kinetics.
| Interaction | Species | Method | Dissociation Constant (Kd) | Reference |
| cGAS - dsDNA (45 bp) | KSHV | EMSA | 0.15 ± 0.02 µM | [14] |
| cGAS - dsDNA (90 bp) | KSHV | EMSA | 0.10 ± 0.01 µM | [14] |
| STING - 2'3'-cGAMP | Human | SPR | 9.23 nM | [11] |
| Enzyme | Substrates | kcat (turnover number) | Km (Michaelis constant) | kcat/Km (catalytic efficiency) | Reference |
| cGAS | ATP, GTP | Data not available | Data not available | Data not available | N/A |
| Protein | Cell Type | Abundance (copies per cell) | Reference |
| cGAS | Various | Data not available | N/A |
| STING | Various | Data not available | N/A |
| TBK1 | Various | Data not available | N/A |
| IRF3 | Various | Data not available | N/A |
Note: Absolute cellular concentrations of core cGAS-STING pathway components are not well-established across different cell types. Proteomic studies indicate that their expression levels can vary significantly depending on the cell type and stimulation conditions.[15]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cGAS-STING signaling pathway.
In Vitro cGAS Activity Assay
This assay measures the ability of recombinant cGAS to produce cGAMP in the presence of dsDNA, ATP, and GTP.
Materials:
-
Recombinant human cGAS protein
-
dsDNA (e.g., herring testis DNA or synthetic oligonucleotides)
-
ATP and GTP solutions
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂)
-
2'3'-cGAMP ELISA kit
-
Stop solution (e.g., 0.5 M EDTA)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and GTP at desired concentrations.
-
Add dsDNA to the reaction mixture.
-
Initiate the reaction by adding recombinant cGAS.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of 2'3'-cGAMP produced using a competitive ELISA kit according to the manufacturer's instructions.[6]
2'3'-cGAMP ELISA
This competitive ELISA is used to quantify the concentration of 2'3'-cGAMP in cell lysates or in vitro reaction samples.
Principle: The assay is based on the competition between 2'3'-cGAMP in the sample and a fixed amount of HRP-labeled 2'3'-cGAMP for binding to a limited amount of anti-2'3'-cGAMP antibody. The amount of HRP-labeled 2'3'-cGAMP bound to the antibody is inversely proportional to the concentration of 2'3'-cGAMP in the sample.
Procedure (General Outline):
-
Prepare standards and samples. For cell lysates, ensure proper extraction and dilution to fall within the assay's dynamic range.
-
Add standards and samples to a microplate pre-coated with a capture antibody (e.g., anti-rabbit IgG).
-
Add the HRP-conjugated 2'3'-cGAMP and the anti-2'3'-cGAMP antibody to the wells.
-
Incubate for a specified time (e.g., 2 hours) at room temperature with shaking.
-
Wash the plate to remove unbound reagents.
-
Add a TMB substrate solution and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the 2'3'-cGAMP concentration in the samples by interpolating from the standard curve.[16][17][18]
STING Oligomerization Assay (Native PAGE)
This assay visualizes the oligomerization of STING upon activation, a key step in the signaling cascade.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vector for tagged STING (e.g., HA- or FLAG-tagged)
-
Transfection reagent
-
2'3'-cGAMP
-
Digitonin for cell permeabilization
-
Native PAGE running buffer and gel system
-
Antibody against the STING tag for western blotting
Procedure:
-
Transfect HEK293T cells with the STING expression vector.
-
After 24-48 hours, permeabilize the cells with a low concentration of digitonin.
-
Treat the permeabilized cells with 2'3'-cGAMP for a specified time to induce STING oligomerization.
-
Lyse the cells in a mild lysis buffer compatible with native PAGE.
-
Separate the protein lysates on a blue native polyacrylamide gel (BN-PAGE).
-
Transfer the proteins to a PVDF membrane.
-
Perform western blotting using an antibody against the STING tag to visualize the monomeric, dimeric, and oligomeric forms of STING.[19][20]
Western Blot for Phosphorylated Proteins (p-TBK1, p-IRF3)
This is a standard method to detect the activation of downstream signaling components.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes)
-
Stimulant (e.g., dsDNA, 2'3'-cGAMP)
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE system
-
PVDF membrane
-
Primary antibodies against p-TBK1 (Ser172), total TBK1, p-IRF3 (Ser396), and total IRF3
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere.
-
Stimulate the cells with the desired agonist for various time points.
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST for phospho-antibodies).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Normalize the phosphorylated protein signal to the total protein signal.[12][21][22][23][24]
Measurement of IFN-β Production (ELISA and qPCR)
These assays quantify the primary downstream effector molecule of the cGAS-STING pathway.
ELISA for secreted IFN-β:
-
Collect cell culture supernatants at different time points after stimulation.
-
Perform a sandwich ELISA using a commercially available kit according to the manufacturer's instructions. This typically involves capturing IFN-β with a specific antibody, detecting with a second, labeled antibody, and quantifying with a colorimetric substrate.[22]
qPCR for IFN-β mRNA:
-
Isolate total RNA from stimulated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) using primers specific for IFN-β and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative expression of IFN-β mRNA using the ΔΔCt method.[22][25]
STING Trafficking by Immunofluorescence Microscopy
This technique visualizes the translocation of STING from the ER to the Golgi upon activation.
Materials:
-
Cells grown on coverslips
-
Expression vector for fluorescently tagged STING (e.g., GFP-STING) or an anti-STING antibody for endogenous protein detection
-
Stimulant (e.g., 2'3'-cGAMP)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% BSA in PBS)
-
Primary antibody against an ER marker (e.g., Calnexin) or a Golgi marker (e.g., GM130)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Transfect cells with GFP-STING or use untransfected cells for endogenous STING staining.
-
Stimulate the cells with 2'3'-cGAMP for various time points.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against STING (if not using a tagged version) and organelle markers.
-
Wash and incubate with fluorescently labeled secondary antibodies and DAPI.
-
Mount the coverslips on slides.
-
Image the cells using a confocal microscope to observe the co-localization of STING with the ER and Golgi markers over time.[1]
Visualizations
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway from cytosolic DNA sensing to gene transcription.
Experimental Workflow: STING Oligomerization Assay
Caption: Workflow for detecting STING oligomerization by Blue Native PAGE.
Logical Relationship: cGAS Activation by DNA Length
Caption: The logical relationship between dsDNA length and cGAS-STING pathway activation.
References
- 1. Interferon induction by STING requires its translocation to the late endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Variety of Nucleic Acid Species Are Sensed by cGAS, Implications for Its Diverse Functions [frontiersin.org]
- 3. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 4. Activation of cGAS-dependent antiviral responses by DNA intercalating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Structural and Functional Analyses of DNA-Sensing and Immune Activation by Human cGAS | PLOS One [journals.plos.org]
- 8. Implications of tissue specific STING protein flux and abundance on inflammation and the development of targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The cGAS/STING/TBK1/IRF3 innate immunity pathway maintains chromosomal stability through regulation of p21 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Global Proteomic Analyses of STING-Positive and -Negative Macrophages Reveal STING and Non-STING Differentially Regulated Cellular and Molecular Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. K067-H5 | 2'3'-Cyclic GAMP ELISA Kit Clinisciences [clinisciences.com]
- 17. interchim.fr [interchim.fr]
- 18. 2'3'- Cyclic GAMP ELISA Kit (EIAGAMP) - Invitrogen [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 22. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
The Therapeutic Potential of STING Degradation in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Stimulator of Interferon Genes (STING) pathway is a cornerstone of innate immunity, orchestrating potent anti-tumor responses primarily through the production of type I interferons (IFNs). Consequently, the development of STING agonists has been a major focus in cancer immunotherapy. However, emerging evidence reveals a dual role for STING, where chronic activation can paradoxically promote tumorigenesis, metastasis, and therapeutic resistance by driving immunosuppressive inflammation.[1] This has unveiled a novel and counterintuitive therapeutic strategy: the targeted degradation of STING. This technical guide provides an in-depth exploration of the rationale, mechanisms, and therapeutic potential of STING degradation in oncology, offering a resource for professionals engaged in cancer research and drug development.
The Duality of STING Signaling in Cancer
The cGAS-STING pathway's role in cancer is context-dependent, acting as both a suppressor and a promoter of tumor growth.
-
Anti-Tumor Functions : Canonically, cytosolic double-stranded DNA (dsDNA) from cancer cells activates cyclic GMP-AMP synthase (cGAS), leading to the production of cyclic GMP-AMP (cGAMP).[2] cGAMP binds and activates STING on the endoplasmic reticulum, triggering a signaling cascade through TBK1 and IRF3.[3][4] This culminates in the production of type I IFNs and other inflammatory cytokines, which enhance antigen presentation, promote dendritic cell (DC) maturation, and boost the recruitment and function of cytotoxic CD8+ T cells into the tumor microenvironment (TME).[5][6]
-
Pro-Tumor Functions : Conversely, sustained or chronic STING activation can be detrimental. In certain contexts, it can promote brain metastasis and establish an immunosuppressive TME.[1] This chronic signaling can lead to the recruitment of myeloid-derived suppressor cells (MDSCs), T-cell exhaustion, and resistance to therapies like radiation and immune checkpoint blockade.[5] Therefore, in cancers characterized by chronic inflammation or where STING signaling is co-opted by tumor cells, inhibiting or degrading STING presents a viable therapeutic avenue.
Mechanisms of Targeted STING Degradation
Targeted Protein Degradation (TPD) utilizes the cell's own ubiquitin-proteasome system to eliminate specific proteins. Two primary strategies have emerged for STING degradation:
-
PROteolysis-Targeting Chimeras (PROTACs) : These are bifunctional molecules that link a STING-binding ligand to a ligand for an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). By bringing STING into proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of STING, marking it for destruction by the proteasome.[7][8]
-
Molecular Glues : These are smaller molecules that induce a novel interaction between STING and an E3 ligase, effectively "gluing" them together to trigger degradation.[9] For example, the compound AK59 has been identified as a molecular glue that facilitates the interaction between STING and the E3 ligase HERC4.[9]
Quantitative Data on STING Degraders
The development of STING degraders is an emerging field, primarily focused on inflammatory diseases, but with clear implications for oncology. The table below summarizes the degradation potency (DC₅₀) of several recently developed STING-targeting PROTACs.
| Compound | Degrader Type | E3 Ligase Recruited | DC₅₀ | Cell Line | Citation |
| SP23 | PROTAC | CRBN | 3.2 µM | THP-1 monocytes | [7][8] |
| SD02 | PROTAC | CRBN | 0.53 µM | Not Specified | [8] |
| ST9 | PROTAC | VHL | 0.62 µM | Not Specified | [8] |
| TH35 | PROTAC | CRBN | 2.1 µM | Human/Murine cells | [8] |
| UNC8899 | PROTAC | VHL | 0.924 µM | Not Specified | [10] |
| AK59 | Molecular Glue | HERC4 | Not Reported (Degradation shown) | THP-1 cells | [9] |
DC₅₀: The concentration of the compound required to degrade 50% of the target protein.
Key Experimental Protocols
Evaluating the efficacy of a STING degrader requires a multi-faceted approach, from biochemical assays to in vivo models.
Western Blotting for STING Degradation
This assay directly measures the reduction in STING protein levels following treatment with a degrader.
-
Cell Culture and Treatment : Seed cells (e.g., THP-1 monocytes) at an appropriate density. Treat with a dose range of the STING degrader for various time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
Lysis : Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against STING (e.g., Cell Signaling Technology #3337) overnight at 4°C.[11] Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize bands using an ECL substrate and an imaging system.[12] Use a loading control (e.g., β-actin or GAPDH) to normalize STING protein levels.
RT-qPCR for Downstream Gene Expression
This method quantifies changes in the mRNA levels of STING-dependent genes, such as IFNB1.
-
Cell Treatment and RNA Extraction : Treat cells as described for Western Blotting. After treatment, lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis : Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
qPCR : Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for the target gene (IFNB1) and a housekeeping gene (e.g., ACTB or GAPDH) for normalization.[13]
-
Data Analysis : Calculate the relative gene expression using the ΔΔCt method. A decrease in IFNB1 expression upon STING pathway stimulation (e.g., with cGAMP) in the presence of a degrader indicates successful pathway inhibition.
ELISA for IFN-β Secretion
This assay measures the functional consequence of STING degradation by quantifying the amount of secreted IFN-β protein.
-
Sample Collection : Culture cells and treat with the STING degrader. Co-treat with a STING agonist (e.g., 2'3'-cGAMP) to stimulate the pathway. After 16-24 hours, collect the cell culture supernatant.[12]
-
ELISA Procedure : Use a commercial human or mouse IFN-β ELISA kit (e.g., Abcam ab278127).
-
Add standards and supernatant samples to the pre-coated microplate wells.
-
Incubate as per the manufacturer's protocol (typically 1-2 hours).[14][15]
-
Wash the wells multiple times.
-
Add a detection antibody, followed by a substrate solution (e.g., TMB).[16][17]
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis : Generate a standard curve and calculate the concentration of IFN-β in the samples. A reduction in IFN-β secretion in degrader-treated samples compared to agonist-only controls confirms functional inhibition.
In Vivo Tumor Growth Inhibition Studies
These studies assess the therapeutic efficacy of the STING degrader in a relevant animal model.
-
Model Selection : Use syngeneic mouse tumor models (e.g., CT26 colon carcinoma or B16-F10 melanoma) implanted in immunocompetent mice to ensure the involvement of the immune system.
-
Animal Dosing and Monitoring : Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups (vehicle control, STING degrader).[18][19] Administer the compound via an appropriate route (e.g., intraperitoneal, intravenous).
-
Tumor Measurement : Measure tumor volume (e.g., every 2-3 days) using calipers with the formula: (Length x Width²) / 2.[19] Monitor animal body weight and overall health.
-
Endpoint Analysis : At the end of the study, excise tumors for downstream analysis, such as immunohistochemistry (IHC) for immune cell infiltration (e.g., CD8+ T cells) or Western blot for STING levels.
-
Data Analysis : Plot tumor growth curves for each group. Calculate metrics like Tumor Growth Inhibition (TGI) to quantify the treatment effect.[20]
Conclusion and Future Perspectives
Targeted degradation of STING represents a paradigm shift from the conventional agonist-based approach to cancer immunotherapy. This strategy holds promise for treating cancers where chronic STING activation contributes to an immunosuppressive microenvironment or drives metastasis. The development of potent and specific STING degraders, such as PROTACs and molecular glues, is rapidly advancing.
Future efforts should focus on:
-
Biomarker Identification : Developing biomarkers to identify patient populations most likely to benefit from STING degradation versus STING activation.
-
Combination Therapies : Exploring synergistic combinations of STING degraders with immune checkpoint inhibitors, radiation, or chemotherapy to overcome resistance mechanisms.
-
Improving Drug Properties : Enhancing the pharmacokinetic and pharmacodynamic properties of degraders to enable systemic administration and improve tumor-specific delivery, potentially through antibody-drug conjugate (ADC) platforms.[21]
By embracing the complexity of STING signaling, the targeted degradation of STING opens a new frontier in precision oncology, offering a tailored therapeutic option for cancers with a dysregulated innate immune response.
References
- 1. Role of the cGAS–STING pathway in cancer development and oncotherapeutic approaches | EMBO Reports [link.springer.com]
- 2. Cancer cell-specific cGAS/STING Signaling pathway in the era of advancing cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonists and Inhibitors of the cGAS-STING Pathway | MDPI [mdpi.com]
- 4. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging mechanisms and implications of cGAS-STING signaling in cancer immunotherapy strategies | Cancer Biology & Medicine [cancerbiomed.org]
- 6. mdpi.com [mdpi.com]
- 7. Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. STING Antibody | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Modulation of the cGAS-STING DNA sensing pathway by gammaherpesviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cloud-clone.com [cloud-clone.com]
- 15. benchchem.com [benchchem.com]
- 16. Human Interferon beta (IFN-beta,IFNB) Elisa Kit – AFG Scientific [afgsci.com]
- 17. pblassaysci.com [pblassaysci.com]
- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. second scight | get a second scientific sight! [secondscight.com]
- 20. Tumor growth inhibition metrics [bio-protocol.org]
- 21. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for PROTAC STING Degrader-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of PROTAC STING Degrader-2 in a cell culture setting. This document outlines the mechanism of action, key reagents, detailed experimental protocols, and data analysis methods to assess the efficacy and cellular effects of this targeted protein degrader.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins via the ubiquitin-proteasome system. This compound is a chemical probe designed to selectively target the Stimulator of Interferon Genes (STING) protein for degradation.[1][2][3][4] By covalently binding to both STING and a von Hippel-Lindau (VHL) E3 ubiquitin ligase, it facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of STING.[1][5] This targeted degradation approach offers a powerful tool to study the role of STING in autoinflammatory and autoimmune diseases.[1][2][3]
Mechanism of Action
The mechanism of action for this compound involves hijacking the cell's natural protein disposal machinery. The degrader molecule acts as a bridge between the STING protein and the VHL E3 ligase. This proximity allows for the efficient transfer of ubiquitin molecules to STING. Polyubiquitinated STING is then recognized and degraded by the 26S proteasome.
References
Application Notes and Protocols: Determination of DC50 of PROTAC STING Degrader-2 in THP-1 Cells
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic molecules that induce the degradation of specific target proteins by co-opting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker to connect them.[1] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI, marking it for destruction by the proteasome.[1]
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral or bacterial infections and cellular damage.[2][3] Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines.[4] While essential for host defense, chronic activation of the STING pathway is implicated in various autoinflammatory and autoimmune diseases.[5][6]
PROTAC STING Degrader-2 is a PROTAC designed to target the STING protein for degradation.[7][8] By removing the STING protein, this degrader can effectively shut down the signaling pathway, offering a potential therapeutic strategy for STING-driven diseases.[9] A key parameter for characterizing the potency of a PROTAC is the half-maximal degradation concentration (DC50), which is the concentration of the compound required to degrade 50% of the target protein.[10]
This document provides detailed protocols for the culture of human monocytic THP-1 cells and the experimental determination of the DC50 value for this compound.
Mechanism of Action: STING Signaling and PROTAC-Mediated Degradation
The cGAS-STING pathway is initiated by the presence of double-stranded DNA in the cytoplasm.[11] Cyclic GMP-AMP synthase (cGAS) binds to the cytosolic DNA and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[3] cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER).[12] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation to the Golgi apparatus.[4] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons. STING also activates the NF-κB pathway, leading to the production of inflammatory cytokines.[2]
This compound intervenes in this pathway by inducing the selective degradation of the STING protein. It forms a ternary complex with STING and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau [VHL] or Cereblon [CRBN]).[8][9] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to STING. The polyubiquitinated STING is then recognized and degraded by the 26S proteasome, effectively removing it from the cell and blocking all downstream signaling.
Caption: The cGAS-STING signaling pathway and the mechanism of PROTAC-mediated STING degradation.
Experimental Protocols
Protocol 1: THP-1 Cell Culture
THP-1 is a human monocytic cell line that grows in suspension.[13] Proper maintenance is crucial for reproducible results.
Materials and Reagents:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
0.4% Trypan Blue Solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
15 mL and 50 mL conical tubes
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Complete Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin. Warm to 37°C before use.[14]
-
Thawing Cells: Thaw a cryovial of THP-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 200 x g for 5 minutes.[13][14]
-
Initiating Culture: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete medium in a T-75 flask. Place the flask upright in the incubator.[15]
-
Cell Maintenance: Monitor cell density daily. The optimal density range for THP-1 cells is between 5 x 10^5 and 1 x 10^6 cells/mL. Do not allow the density to exceed 2 x 10^6 cells/mL.[15]
-
Subculturing (Splitting): When the cell density reaches ~8 x 10^5 to 1 x 10^6 cells/mL, subculture the cells.
Protocol 2: DC50 Determination Assay
This protocol describes the treatment of THP-1 cells with this compound to determine the concentration-dependent degradation of STING protein.
Materials and Reagents:
-
Log-phase THP-1 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
24-well cell culture plates
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: Count the THP-1 cells and adjust the density to 1 x 10^6 cells/mL in complete growth medium. Seed 500 µL of the cell suspension (5 x 10^5 cells) into each well of a 24-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to test would be from 0.01 µM to 10 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration (typically ≤ 0.1%).
-
Cell Treatment: Add the prepared compound dilutions to the corresponding wells. Include a vehicle-only control. Gently mix the plate.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for a predetermined time. A 24-hour incubation is a common starting point for DC50 determination.[17][18]
-
Cell Lysis:
-
Transfer the cell suspension from each well to a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS.
-
Centrifuge again, discard the supernatant, and add 50-100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Vortex briefly and incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation for Western Blot: Normalize the protein concentration for all samples using lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. The samples are now ready for Western Blot analysis.
Protocol 3: Western Blotting for STING Degradation
Western blotting is used to visualize and quantify the amount of STING protein remaining after treatment.
Materials and Reagents:
-
Prepared cell lysates
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibody: Anti-STING (rabbit monoclonal)
-
Primary Antibody: Anti-β-actin or Anti-GAPDH (mouse monoclonal, as a loading control)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
SDS-PAGE: Load 20-30 µg of normalized protein lysate per well onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-STING antibody and the primary loading control antibody (e.g., anti-β-actin) overnight at 4°C on a shaker.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities for STING and the loading control (β-actin) using image analysis software (e.g., ImageJ).
-
Normalize the STING band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of STING remaining for each treatment concentration relative to the vehicle-treated control (set to 100%).
-
Plot the percentage of STING remaining against the log of the PROTAC concentration.
-
Use non-linear regression (four-parameter variable slope) to fit the curve and determine the DC50 value.
-
Caption: Experimental workflow for determining the DC50 value of a PROTAC.
Data Presentation
The data obtained from the Western Blot densitometry analysis should be compiled into a table to facilitate the calculation of the DC50 value. The known DC50 for this compound is 0.53 µM.[7][8][9] The following table represents hypothetical data consistent with this value.
| This compound Conc. (µM) | Normalized STING Intensity (Arbitrary Units) | % STING Remaining (Relative to Vehicle) | % STING Degradation |
| 0 (Vehicle) | 1.00 | 100.0% | 0.0% |
| 0.01 | 0.98 | 98.0% | 2.0% |
| 0.05 | 0.91 | 91.0% | 9.0% |
| 0.1 | 0.82 | 82.0% | 18.0% |
| 0.5 | 0.52 | 52.0% | 48.0% |
| 1.0 | 0.28 | 28.0% | 72.0% |
| 5.0 | 0.11 | 11.0% | 89.0% |
| 10.0 | 0.09 | 9.0% | 91.0% |
Data Analysis: By plotting the '% STING Remaining' versus the log concentration of this compound and fitting the data with a sigmoidal dose-response curve, the DC50 value is determined as the concentration at which 50% of the STING protein is degraded. Based on the sample data above, this value would be approximately 0.53 µM.
References
- 1. benchchem.com [benchchem.com]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of STING degrader with double covalent ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. academic.oup.com [academic.oup.com]
- 12. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 13. nanopartikel.info [nanopartikel.info]
- 14. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 15. THP-1 Cell Culture Guide: Common Issues and Solutions [procellsystem.com]
- 16. bowdish.ca [bowdish.ca]
- 17. medchemexpress.com [medchemexpress.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes: PROTAC STING Degrader-2 for Targeted STING Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of PROTAC STING Degrader-2 in inducing the degradation of the STING (Stimulator of Interferon Genes) protein. The provided methodologies are intended to guide researchers in assessing the efficacy and mechanism of action of this degrader in relevant cell models.
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful strategy for targeted protein degradation. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.
This compound is a PROTAC designed to target the STING protein for degradation. STING is a key signaling protein in the innate immune system that, upon activation by cyclic dinucleotides, triggers downstream signaling cascades leading to the production of type I interferons and other inflammatory cytokines. Dysregulation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making it an attractive therapeutic target. This compound recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce STING degradation.
Quantitative Data Summary
The efficacy of this compound is determined by its DC50 value, which is the concentration of the degrader required to induce 50% degradation of the target protein.
| Compound | Target Protein | E3 Ligase Recruited | DC50 | Cell Line |
| This compound | STING | VHL | 0.53 µM[1][2][3] | Not specified |
| PROTAC STING Degrader-1 | STING | CRBN | 3.2 µM[4] | THP-1 cells[4] |
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the STING signaling pathway and the mechanism of action of this compound.
Caption: Simplified cGAS-STING signaling pathway.
Caption: Mechanism of this compound action.
Experimental Protocols
Protocol 1: Western Blot for STING Degradation
This protocol details the steps to assess the degradation of STING protein in a human monocytic cell line (THP-1) following treatment with this compound. This protocol is adapted from a similar protocol for PROTAC STING Degrader-1.[4]
Materials:
-
Cell Line: THP-1 (human monocytic leukemia)
-
PROTAC: this compound (stock solution in DMSO)
-
Cell Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin
-
Reagents:
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-STING antibody (e.g., Cell Signaling Technology #13647, diluted 1:1000)
-
Primary Antibody: Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control, diluted according to manufacturer's instructions)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG and/or anti-mouse IgG (diluted according to manufacturer's instructions)
-
-
Equipment:
-
SDS-PAGE gels
-
Western blot transfer system (e.g., PVDF membranes)
-
Chemiluminescence detection system
-
Experimental Workflow:
Caption: Western blot workflow for STING degradation.
Procedure:
-
Cell Seeding:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates at a density that will allow them to be in the exponential growth phase during treatment.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. Suggested concentrations for a dose-response experiment could range from 0.1 µM to 20 µM to cover the DC50 of 0.53 µM.
-
Include a vehicle control (DMSO) at a final concentration equivalent to the highest concentration of the PROTAC solvent (typically ≤ 0.1%).
-
For a time-course experiment, treat cells with a fixed concentration of the degrader (e.g., 1 µM or 5 µM) for various time points (e.g., 2, 4, 8, 12, 24, 48 hours).[4]
-
Incubate cells at 37°C in a 5% CO2 incubator for the desired duration.
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-STING antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Simultaneously or subsequently, probe for a loading control protein (e.g., β-actin or GAPDH) using the same procedure.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the STING protein levels to the corresponding loading control.
-
Calculate the percentage of STING degradation relative to the vehicle-treated control.
-
Generate a dose-response curve by plotting the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 value.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak STING signal | Insufficient protein loaded | Increase the amount of protein loaded per lane. |
| Poor antibody quality | Use a validated antibody for western blotting. Check the manufacturer's recommended dilution. | |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Reduce the concentration of primary and/or secondary antibodies. | |
| Insufficient washing | Increase the number and/or duration of washes. | |
| Inconsistent loading control | Pipetting errors | Ensure accurate protein quantification and loading. |
| Uneven protein transfer | Ensure the transfer sandwich is assembled correctly without air bubbles. | |
| No degradation observed | PROTAC is inactive | Verify the integrity and concentration of the PROTAC stock solution. |
| Cell line does not express VHL | Use a cell line known to express the VHL E3 ligase. | |
| Incorrect treatment time/concentration | Perform a time-course and dose-response experiment to optimize conditions. |
Conclusion
This document provides a comprehensive guide for utilizing this compound to induce the degradation of STING protein. The detailed western blot protocol and supplementary information will enable researchers to effectively evaluate the potency and mechanism of this degrader, contributing to the development of novel therapeutics for STING-driven diseases.
References
Application Notes and Protocols for In Vivo Administration of PROTAC STING Degrader-2 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of the STING pathway is implicated in various autoinflammatory and autoimmune diseases. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality to target and degrade specific proteins. PROTAC STING Degrader-2 is a heterobifunctional molecule designed to induce the degradation of the STING protein. It consists of a ligand that binds to STING, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of STING, thereby downregulating the pathway.
These application notes provide representative protocols for the in vivo administration and evaluation of this compound in relevant mouse models. As specific in vivo data for "this compound" is not yet publicly available, the following protocols are based on published studies of closely related STING PROTACs, such as SP23 and SP2H, to provide a robust framework for preclinical evaluation.[1][2]
Mechanism of Action and Signaling Pathway
This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. By bringing the STING protein into close proximity with an E3 ubiquitin ligase, the PROTAC facilitates the tagging of STING with ubiquitin molecules, marking it for degradation by the proteasome.
The cGAS-STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells.
Quantitative Data Summary (Based on Related PROTACs)
The following tables summarize reported in vivo data for the STING degraders SP23 and SP2H, which can serve as a reference for designing studies with this compound.
Table 1: In Vivo Efficacy of STING Degrader SP23 in Cisplatin-Induced Acute Kidney Injury (AKI) Mouse Model [3]
| Animal Model | Treatment Group | Biomarker | Result |
|---|---|---|---|
| C57BL/6J Mice | 30 mg/kg SP23 (i.p.) | Survival Rate | 89% |
| C57BL/6J Mice | 60 mg/kg SP23 (i.p.) | Survival Rate | 100% |
| C57BL/6J Mice | 30-60 mg/kg SP23 (i.p.) | Blood Urea Nitrogen (BUN) | Reduced |
| C57BL/6J Mice | 30-60 mg/kg SP23 (i.p.) | Serum Creatinine | Reduced |
| C57BL/6J Mice | 30-60 mg/kg SP23 (i.p.) | Kidney Swelling | Reduced |
| C57BL/6J Mice | 30-60 mg/kg SP23 (i.p.) | Kidney Damage | Alleviated |
Table 2: In Vivo Efficacy of STING Degrader SP2H in Trex1-/- Mouse Model of Autoimmune Disease [1]
| Animal Model | Treatment Group | Dosing Schedule | Biomarker | Result |
|---|---|---|---|---|
| Trex1-/- Mice | 0.3 mg/kg SP2H (s.c.) | Once daily for 56 days | Overall Survival | Improved |
| Trex1-/- Mice | 3.0 mg/kg SP2H (s.c.) | Once daily for 56 days | Overall Survival | 100% survival |
| Trex1-/- Mice | 3.0 mg/kg SP2H (s.c.) | Once daily for 56 days | Serum CXCL10 | >4.5-fold reduction |
| Trex1-/- Mice | 3.0 mg/kg SP2H (s.c.) | Once daily for 56 days | Serum TNF-α | >4.5-fold reduction |
| Trex1-/- Mice | 3.0 mg/kg SP2H (s.c.) | Once daily for 56 days | Inflammatory Gene Expression (Heart) | Significantly reduced |
General Experimental Protocols
Formulation of this compound for In Vivo Administration
Due to their molecular properties, PROTACs often have poor aqueous solubility and require specific formulation strategies.[4][5] A common approach is to use a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Suggested Formulation Vehicle (Example):
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS[6]
Procedure:
-
Calculate the total amount of PROTAC required for the study based on the desired dose (e.g., mg/kg), number of animals, and dosing volume.
-
Accurately weigh the this compound powder.
-
First, dissolve the PROTAC powder in the required volume of DMSO. Vortex or sonicate briefly to ensure complete dissolution.
-
Add the PEG300 and Tween 80 to the DMSO/PROTAC mixture. Mix thoroughly until a homogenous solution is formed.
-
Slowly add the saline or PBS dropwise while continuously vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of particulates.
-
Prepare the formulation fresh daily before administration.
Animal Models and Administration Routes
Animal Models:
-
For General Pharmacodynamics: Wild-type C57BL/6 or BALB/c mice.
-
For Autoimmune/Inflammatory Disease:
-
Trex1-/- mice: These mice lack the TREX1 exonuclease, leading to an accumulation of cytosolic DNA, chronic STING activation, and a severe autoimmune phenotype, making them an excellent model for testing STING pathway inhibitors.[7][8][9][10]
-
Cisplatin-induced Acute Kidney Injury (AKI) model: Cisplatin (B142131) treatment causes kidney damage with a significant inflammatory component that is partially mediated by the STING pathway.[11][12][13][14][15]
-
Administration Routes: The choice of administration route depends on the pharmacokinetic properties of the PROTAC and the experimental design.[16][17]
-
Intraperitoneal (i.p.) Injection: Commonly used for preclinical studies. Allows for rapid absorption into the systemic circulation.
-
Subcutaneous (s.c.) Injection: Often provides a slower, more sustained release compared to i.p. injection.
-
Oral Gavage (p.o.): Requires the PROTAC to have good oral bioavailability.
-
Intravenous (i.v.) Injection: Provides 100% bioavailability and is useful for initial pharmacokinetic studies.
Specific In Vivo Study Protocols
The following diagram illustrates a general workflow for an in vivo efficacy study.
Protocol 1: Evaluation in a Cisplatin-Induced Acute Kidney Injury (AKI) Mouse Model (based on SP23 studies)[2][3]
Objective: To assess the anti-inflammatory and protective effects of this compound on kidney function in a model of cisplatin-induced AKI.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulation and vehicle
-
Cisplatin (dissolved in sterile saline)
-
Blood collection tubes (e.g., heparinized or EDTA-coated)
-
10% Neutral Buffered Formalin
-
RIPA buffer with protease and phosphatase inhibitors
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Randomize mice into groups (n=8-10 per group):
-
Group 1: Vehicle control (receives vehicle and saline)
-
Group 2: Cisplatin control (receives vehicle and cisplatin)
-
Group 3: PROTAC + Cisplatin (e.g., 30 mg/kg)
-
Group 4: PROTAC + Cisplatin (e.g., 60 mg/kg)
-
-
Dosing:
-
Administer this compound or vehicle via i.p. injection one hour prior to cisplatin administration.
-
Continue daily i.p. administration of the PROTAC or vehicle for the duration of the study (typically 3-4 days).
-
-
AKI Induction: Administer a single i.p. injection of cisplatin (e.g., 20 mg/kg).[11]
-
Monitoring: Monitor mice daily for body weight changes, signs of distress, and survival.
-
Endpoint and Sample Collection:
-
At 72 hours post-cisplatin injection, euthanize the mice.[15]
-
Collect blood via cardiac puncture for serum analysis (BUN, creatinine).
-
Perfuse mice with PBS, then collect kidneys.
-
Fix one kidney in 10% formalin for histology (H&E staining).
-
Snap-freeze the other kidney in liquid nitrogen and store at -80°C for protein analysis.
-
-
Pharmacodynamic (PD) Analysis:
-
Western Blot: Homogenize frozen kidney tissue in RIPA buffer. Perform Western blot analysis to measure the levels of STING, phospho-TBK1, and phospho-IRF3 to confirm target degradation and pathway inhibition. Use GAPDH or β-actin as a loading control.
-
Cytokine Analysis: Measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) in serum or kidney homogenates using ELISA or multiplex assays.
-
Protocol 2: Evaluation in a Trex1-/- Mouse Model of Autoimmune Disease (based on SP2H studies)[1]
Objective: To determine the efficacy of this compound in suppressing systemic inflammation and improving survival in a genetic model of STING-driven autoimmune disease.
Materials:
-
Trex1-/- mice and wild-type littermate controls (age-matched)
-
This compound formulation and vehicle
-
Blood collection tubes
-
TRIzol or similar RNA extraction reagent
-
RIPA buffer
Procedure:
-
Acclimatization and Genotyping: Acclimatize mice and confirm genotypes before starting the study. Trex1-/- mice typically develop symptoms around 8-10 weeks of age.[7]
-
Grouping: Randomize Trex1-/- mice into groups (n=10 per group) for a long-term study:
-
Group 1: Vehicle control
-
Group 2: Low-dose PROTAC (e.g., 0.3 mg/kg)
-
Group 3: High-dose PROTAC (e.g., 3.0 mg/kg)
-
-
Dosing:
-
Administer this compound or vehicle via s.c. injection once daily.
-
The duration of the study can be long-term (e.g., 8 weeks) to monitor survival.
-
-
Monitoring:
-
Monitor survival daily and plot a Kaplan-Meier survival curve.
-
Monitor body weight and clinical signs of inflammation (e.g., skin lesions, reduced mobility) weekly.
-
-
Endpoint and Sample Collection:
-
At the study endpoint (or pre-defined time points), euthanize the mice.
-
Collect blood for serum cytokine analysis (e.g., CXCL10, TNF-α, IFN-β).
-
Collect tissues critical to the Trex1-/- phenotype, such as the heart, spleen, and skin.
-
Fix a portion of the tissues for histology to assess inflammatory cell infiltration.
-
Snap-freeze tissue portions for protein (Western blot) and RNA (qRT-PCR) analysis.
-
-
Pharmacodynamic (PD) Analysis:
-
Gene Expression: Extract RNA from heart tissue and perform qRT-PCR to measure the expression of interferon-stimulated genes (ISGs) such as Ifnb1, Cxcl10, Isg15, and Ifit1.
-
Protein Analysis: Perform Western blot on tissue lysates (e.g., spleen, heart) to confirm STING degradation.
-
Serum Cytokine Levels: Use ELISA to quantify key inflammatory markers in the serum.
-
Disclaimer
The protocols and data presented are intended for research purposes only and are based on published literature for related STING PROTAC degraders. Researchers should independently optimize formulations, dosages, and experimental designs for this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
References
- 1. SP2H, a Targeted Degrader of STimulator of INterferon Genes (STING), selectively inhibits STING-driven inflammation in vitro and in vivo and improves survival in Trex1-/- mice - ACR Meeting Abstracts [acrabstracts.org]
- 2. Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug delivery challenges and formulation aspects of proteolysis targeting chimera (PROTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Immune Diseases Associated with TREX1 and STING Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cGAS is required for lethal autoimmune disease in the Trex1-deficient mouse model of Aicardi-Goutieres Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Mouse model of cisplatin-induced AKI [bio-protocol.org]
- 12. Cisplatin-Induced Acute Kidney Injury Mouse Model [bio-protocol.org]
- 13. "Developing a more clinically-relevant mouse model of cisplatin-induced" by Cierra N. Sharp [ir.library.louisville.edu]
- 14. karger.com [karger.com]
- 15. researchgate.net [researchgate.net]
- 16. cea.unizar.es [cea.unizar.es]
- 17. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
Application Notes and Protocols for Measuring Cytokine Production Following PROTAC STING Degrader-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. Dysregulation of the STING pathway is implicated in various autoinflammatory and autoimmune diseases. Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to selectively eliminate target proteins. PROTAC STING Degrader-2 is a recently developed covalent PROTAC that targets STING for degradation, offering a promising strategy for downregulating STING-mediated inflammation.[1][2]
These application notes provide a comprehensive guide for researchers to measure the in vitro effects of this compound on cytokine production. The protocols outlined below detail the necessary steps for cell culture, treatment, and subsequent quantification of key cytokines.
Mechanism of Action: this compound
This compound is a heterobifunctional molecule that simultaneously binds to the STING protein and an E3 ubiquitin ligase.[2][3][4] This proximity induces the ubiquitination of STING, marking it for degradation by the proteasome. By eliminating the STING protein, the degrader effectively shuts down the downstream signaling cascade that leads to the production of inflammatory cytokines. This compound has a reported half-maximal degradation concentration (DC50) of 0.53 μM.[1][2][3][4][5]
Data Presentation: Expected Effects on Cytokine Production
While specific quantitative data for this compound's effect on cytokine production is not yet publicly available, data from other potent STING degraders, such as SP2H, can provide an expected trend.[6] Treatment with a STING degrader is anticipated to significantly reduce the production of key pro-inflammatory cytokines and chemokines upon stimulation of the STING pathway.
Table 1: Representative Data on Cytokine Reduction by a STING Degrader (SP2H) in a Mouse Model [6]
| Cytokine/Chemokine | Treatment Group | Fold Reduction vs. Stimulated Control | p-value |
| IFN-β | STING Agonist + SP2H (0.3-3 mg/kg) | >1.2 log10 | <0.01 |
| CXCL10 | STING Agonist + SP2H (0.3-3 mg/kg) | 0.6-1.6 log10 | <0.0001 |
| CCL2 | STING Agonist + SP2H (0.3-3 mg/kg) | 1.3-2.3 log10 | <0.0001 |
| IL-6 | STING Agonist + SP2H (0.3-3 mg/kg) | 1.6-2.7 log10 | <0.01 |
| TNF-α | Vehicle Control vs. SP2H (3mg/kg) | >4.5-fold | <0.0001 |
This table is illustrative and based on data for the STING degrader SP2H in an in vivo model. Results for this compound in an in vitro setting may vary.
Experimental Protocols
Protocol 1: In Vitro STING Degradation and Cytokine Production Measurement
This protocol describes the methodology to assess the efficacy of this compound in degrading STING and subsequently inhibiting the production of STING-dependent cytokines in a human monocytic cell line (THP-1).
Materials:
-
Human monocytic THP-1 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate)
-
This compound (e.g., from MedChemExpress, HY-158036)
-
STING agonist (e.g., 2'3'-cGAMP)
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
ELISA kits for human IFN-β, TNF-α, and IL-6
-
96-well cell culture plates
-
Reagents for Western Blotting (optional, for confirming STING degradation)
Workflow Diagram:
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 24-48 hours.
-
After differentiation, remove the PMA-containing medium and wash the cells with PBS. Add fresh medium and allow the cells to rest for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the degrader in cell culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a DMSO-only vehicle control.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate for a pre-determined time to allow for STING degradation (e.g., 4, 12, or 24 hours).
-
-
STING Pathway Stimulation:
-
After the pre-incubation period with the degrader, add a STING agonist (e.g., 2'3'-cGAMP at a final concentration of 10 µg/mL) to the wells to activate the STING pathway.
-
Include control wells that are not treated with the STING agonist.
-
Incubate the plate for an additional 6-24 hours to allow for cytokine production and secretion.
-
-
Sample Collection and Analysis:
-
Centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the cell culture supernatant for cytokine analysis. Store at -80°C if not analyzed immediately.
-
Perform ELISA for IFN-β, TNF-α, and IL-6 according to the manufacturer's instructions.
-
(Optional) To confirm STING protein degradation, lyse the remaining cells and perform a Western blot analysis using an anti-STING antibody.
-
Signaling Pathway Overview
The cGAS-STING pathway is initiated by the detection of cytosolic DNA by cGAS, which then synthesizes the second messenger cGAMP. cGAMP binds to STING on the endoplasmic reticulum, triggering a conformational change and its translocation to the Golgi apparatus. This leads to the activation of TBK1 and IRF3, as well as the NF-κB pathway, culminating in the transcription of type I IFNs and other pro-inflammatory cytokines.
References
- 1. Covalent PROTAC design method based on a sulfonyl pyridone probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | STING降解剂 | MCE [medchemexpress.cn]
- 5. targetmol.cn [targetmol.cn]
- 6. SP2H, a Targeted Degrader of STimulator of INterferon Genes (STING), selectively inhibits STING-driven inflammation in vitro and in vivo and improves survival in Trex1-/- mice - ACR Meeting Abstracts [acrabstracts.org]
PROTAC STING Degrader-2 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of PROTAC STING Degrader-2, a covalent degrader of the Stimulator of Interferon Genes (STING) protein. This document outlines procedures for assessing its solubility, preparing it for cellular experiments, and evaluating its efficacy in promoting STING degradation and modulating downstream signaling pathways.
Introduction
This compound is a proteolysis-targeting chimera designed to induce the degradation of the STING protein. It functions by covalently binding to both STING and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to selectively eliminate STING.[1][2] This targeted degradation offers a powerful tool for investigating the role of STING in autoinflammatory and autoimmune diseases.[1][2] The reported concentration for 50% degradation (DC50) is 0.53 μM.[1][2]
Due to their high molecular weight and often lipophilic nature, PROTACs can present challenges in terms of solubility and cell permeability.[3][4] Therefore, careful preparation and characterization are crucial for obtaining reliable and reproducible experimental results.
Data Presentation
Physicochemical and Potency Data
| Property | Value | Source(s) |
| Product Name | This compound | [1][2] |
| Mechanism of Action | Covalent STING Degrader | [1][2] |
| DC50 | 0.53 μM | [1][2] |
| Molecular Formula | C₇₄H₇₉FN₁₀O₁₅S₃ | [5] |
| CAS Number | 3023095-61-3 | [5] |
Solubility Data
The aqueous solubility of PROTACs is often limited.[6] It is recommended that researchers empirically determine the solubility of this compound in the specific aqueous buffers and cell culture media used in their experiments. The table below provides a template for recording these experimental findings.
| Solvent/Medium | Estimated Solubility | Observations |
| DMSO | (User to determine) | (e.g., Clear solution, precipitation) |
| PBS (pH 7.4) | (User to determine) | (e.g., Clear solution, precipitation) |
| DMEM + 10% FBS | (User to determine) | (e.g., Clear solution, precipitation) |
| RPMI + 10% FBS | (User to determine) | (e.g., Clear solution, precipitation) |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: PROTAC-mediated degradation of STING protein.
STING Signaling Pathway
Caption: Overview of the cGAS-STING signaling cascade.
Experimental Workflow for Assessing STING Degradation
Caption: Step-by-step workflow for quantifying STING protein levels.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO and subsequent working solutions for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
-
Sterile cell culture medium (e.g., DMEM or RPMI) or PBS
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
PROTACs often exhibit poor solubility in aqueous solutions, so a high-concentration stock is typically prepared in an organic solvent like DMSO.[7]
-
Calculate the mass of this compound powder required to make a 10 mM stock solution.
-
Carefully weigh the powder and add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly to dissolve the compound. Gentle warming (e.g., 37°C for 5-10 minutes) or brief sonication may aid in dissolution if necessary.[7]
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the DMSO stock solution into the desired cell culture medium or buffer immediately before use.
-
Crucially, to avoid precipitation, it is recommended to add the DMSO stock to the aqueous solution while vortexing, rather than the other way around.
-
Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%, ideally ≤ 0.1%) to minimize solvent-induced cytotoxicity.[7]
-
Protocol 2: Assessment of STING Degradation by Western Blot
Objective: To quantify the degradation of STING protein in cells following treatment with this compound.
Materials:
-
Cell line expressing STING (e.g., THP-1, HEK293T)
-
Complete cell culture medium
-
This compound working solutions
-
Vehicle control (DMSO in medium)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes, transfer buffer, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against STING (e.g., Cell Signaling Technology #3337)[2]
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates at a density that allows them to be in the exponential growth phase during treatment.
-
Allow cells to adhere overnight.
-
Aspirate the medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate for the desired time points (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add lysis buffer with inhibitors to each well and incubate on ice for 20-30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to new tubes.
-
Determine the protein concentration of each lysate using a BCA assay.[8]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
-
Immunoblotting and Detection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-STING antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then incubate with the primary antibody for the loading control.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the STING protein signal to the corresponding loading control signal.
-
Calculate the percentage of STING degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.[8]
-
Protocol 3: Measurement of Downstream STING Pathway Activation by IFN-β ELISA
Objective: To measure the secretion of Interferon-beta (IFN-β), a key cytokine produced downstream of STING activation, in response to treatment with this compound.
Materials:
-
Cell line known to produce IFN-β upon STING activation (e.g., THP-1 monocytes)[9]
-
This compound working solutions
-
STING agonist (e.g., 2'3'-cGAMP) as a positive control for pathway activation
-
Vehicle control (DMSO in medium)
-
Human or mouse IFN-β ELISA kit (e.g., Abcam ab278127, Invitrogen 424001)[10][11]
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere or stabilize.
-
Pre-treat cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours) to induce STING degradation.
-
Following the pre-treatment, stimulate the cells with a known STING agonist (e.g., 2'3'-cGAMP) for an appropriate duration (e.g., 6-24 hours) to activate the remaining STING.
-
Include control wells with no stimulation, STING agonist only, and PROTAC only.
-
-
Sample Collection:
-
After the stimulation period, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant, avoiding disturbance of the cell pellet.
-
-
IFN-β ELISA:
-
Perform the ELISA according to the manufacturer's instructions for the specific kit being used.[12][13] This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating to allow IFN-β to bind.
-
Washing the plate.
-
Adding a detection antibody, followed by a substrate.
-
Stopping the reaction and reading the absorbance at the specified wavelength (usually 450 nm).[12]
-
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of IFN-β in each sample based on the standard curve.
-
Compare the levels of IFN-β secretion in PROTAC-treated and STING-agonist-stimulated cells to the levels in cells stimulated with the agonist alone. A reduction in IFN-β secretion in the presence of the PROTAC would indicate successful degradation of functional STING protein.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. All products mentioned are for research use only.
References
- 1. STING Degrader SP23 Supplier | CAS 2762552-74-7 | Tocris Bioscience [tocris.com]
- 2. STING Antibody | Cell Signaling Technology [cellsignal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. Signal strength of STING activation determines cytokine plasticity and cell death in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human IFN beta ELISA Kit (ab278127) | Abcam [abcam.com]
- 11. Mouse IFN beta ELISA Kit (424001) - Invitrogen [thermofisher.com]
- 12. listarfish.it [listarfish.it]
- 13. Human IFN-β(Interferon beta) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Notes and Protocols for PROTAC STING Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC STING Degrader-2 is a potent and selective degrader of the Stimulator of Interferon Genes (STING) protein. As a proteolysis-targeting chimera (PROTAC), it functions by inducing the proximity of STING to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the STING protein. This targeted degradation offers a powerful tool for investigating the physiological and pathological roles of STING and presents a promising therapeutic strategy for STING-driven inflammatory and autoimmune diseases. These application notes provide detailed information on the activity of this compound in responsive cell lines and comprehensive protocols for its experimental use.
Data Presentation
The activity of this compound has been quantified in the human monocytic cell line, THP-1. This cell line is widely used in immunological research due to its expression of key components of innate immune signaling pathways, including STING.
| Compound | Cell Line | DC50 (μM) | Dmax (%) | Reference |
| This compound | THP-1 | 0.53 | 56.65 | [1][2] |
Table 1: In Vitro Degradation Activity of this compound. DC50 represents the concentration of the degrader required to induce 50% of the maximal degradation of STING protein. Dmax indicates the maximum percentage of STING protein degradation observed.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures, the following diagrams have been generated using Graphviz.
References
Application Notes and Protocols: PROTAC STING Degrader-2 in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC STING Degrader-2 is a high-potency, covalent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Stimulator of Interferon Genes (STING) protein.[1][2][3] By hijacking the ubiquitin-proteasome system, this molecule provides a powerful tool for researchers studying the role of STING in innate immunity, autoimmune disorders, and inflammatory diseases. Unlike traditional inhibitors that only block protein function, this compound leads to the physical removal of the STING protein, offering a distinct and potentially more durable pharmacological effect. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo immunology research settings.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the STING protein, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4][5] This tripartite complex formation facilitates the polyubiquitination of STING, marking it for degradation by the 26S proteasome. This targeted degradation effectively abrogates STING-mediated downstream signaling pathways, including the production of type I interferons and other pro-inflammatory cytokines.
Data Presentation
The following table summarizes the quantitative data for this compound in comparison to other known STING degraders.
| Compound | Target | E3 Ligase Ligand | DC50 | Cell Line | Reference |
| This compound | STING | VHL | 0.53 µM | Not specified | [1][2][3] |
| UNC9036 | STING | VHL | 227 nM | Caki-1 | [6] |
| SP23 | STING | CRBN | 3.2 µM | Not specified | [7][8] |
Experimental Protocols
In Vitro STING Degradation Assay
This protocol describes the use of Western blotting to quantify the degradation of STING in a human monocytic cell line (THP-1).
1. Cell Culture and Seeding:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 0.05 mM 2-mercaptoethanol.
-
Maintain cell density between 3 x 10^5 and 7 x 10^5 cells/mL.[9][10]
-
For the experiment, seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 6-well plate.
2. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
3. Cell Lysis:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
4. Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against STING overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software to determine the percentage of STING degradation relative to the vehicle control.
Functional Assay: Measurement of Cytokine Secretion
This protocol outlines the measurement of IFN-β secretion in the supernatant of STING-activated cells treated with this compound.
1. Cell Culture and Treatment:
-
Seed THP-1 cells as described in the previous protocol.
-
Pre-treat the cells with this compound at various concentrations for 4-6 hours.
-
Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (10 µg/mL), for an additional 18-24 hours.[11]
2. Supernatant Collection:
-
After stimulation, centrifuge the cell plates to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
3. ELISA for IFN-β:
-
Follow the manufacturer's instructions for the assay.
-
Briefly, add standards and samples to the antibody-pre-coated microplate.
-
Incubate, wash, and then add the detection antibody.
-
Incubate, wash, and add the enzyme conjugate (e.g., HRP-streptavidin).
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of IFN-β in the samples based on the standard curve.
In Vivo Application in a Mouse Model of Autoimmune Disease
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model. The specific model and endpoints should be adapted to the research question.
1. Animal Model:
-
Use a relevant mouse model of STING-dependent autoimmune disease, such as Trex1-/- mice, which exhibit a spontaneous type I interferonopathy.
2. Formulation and Dosing:
-
Formulate this compound for in vivo administration. A common vehicle for PROTACs is a mixture of DMSO, PEG300, Tween-80, and saline.[14][15] For example, a formulation could be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[15]
-
The optimal dose and schedule should be determined empirically through pharmacokinetic and pharmacodynamic studies. Doses for PROTACs in mice can range from 1 to 50 mg/kg, administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[14][16][17]
3. Treatment and Monitoring:
-
Administer this compound or vehicle control to the mice according to the determined schedule.
-
Monitor the mice for clinical signs of disease, body weight, and overall health.
4. Pharmacodynamic and Efficacy Endpoints:
-
At the end of the study, collect blood and tissues for analysis.
-
Measure STING protein levels in relevant tissues (e.g., spleen, liver) by Western blot to confirm target engagement and degradation.
-
Quantify serum levels of inflammatory cytokines (e.g., IFN-β, CXCL10) by ELISA.
-
Assess disease-specific parameters, such as tissue inflammation by histology.
Conclusion
This compound is a valuable research tool for investigating the biological roles of STING in health and disease. Its ability to induce potent and sustained degradation of the STING protein offers a unique approach to modulate the innate immune system. The protocols provided herein serve as a guide for researchers to effectively utilize this compound in their immunology research endeavors. As with any experimental system, optimization of specific conditions may be necessary to achieve the desired results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. targetmol.cn [targetmol.cn]
- 4. researchgate.net [researchgate.net]
- 5. Development of VHL-recruiting STING PROTACs that suppress innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. invivogen.com [invivogen.com]
- 11. mdpi.com [mdpi.com]
- 12. sinogeneclon.com [sinogeneclon.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting PROTAC STING Degrader-2 degradation inefficiency
Welcome to the technical support center for PROTAC STING Degrader-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this degrader.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to induce the degradation of the STimulator of INterferon Genes (STING) protein.[1][2][3][4] It functions by simultaneously binding to the STING protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][4] This proximity induces the E3 ligase to tag the STING protein with ubiquitin, marking it for degradation by the cell's natural disposal system, the proteasome. This targeted degradation strategy can be used to study the role of STING in autoinflammatory and autoimmune diseases.[1][2][3][4]
Q2: What is the reported DC50 for this compound?
The half-maximal degradation concentration (DC50) for this compound is reported to be 0.53 µM.[1][2][3][4] This value represents the concentration of the degrader required to achieve 50% degradation of the target protein. Another STING degrader, Degrader 2, showed approximately 75% degradation at a concentration of 3 µM after 48 hours.[5]
Q3: What are the key components of this compound?
This compound is composed of three main parts: a ligand that binds to the STING protein, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker that connects these two ligands.[2][4]
Troubleshooting Guide for Degradation Inefficiency
Inefficient degradation of the target protein is a common challenge in PROTAC-based experiments. This guide provides a step-by-step approach to identify and resolve potential issues.
Problem: Little to no degradation of STING is observed after treatment with this compound.
Initial Checks
-
Compound Integrity: Verify the purity and stability of your this compound stock. Ensure it has been stored correctly at -20°C.[1]
-
Cell Line Viability: Assess cell health after treatment. High cytotoxicity can indicate that the observed protein loss is due to cell death rather than targeted degradation.
Experimental Parameters
-
Concentration Range: A common issue is the "hook effect," where high concentrations of the PROTAC can lead to the formation of non-productive binary complexes (PROTAC-STING or PROTAC-VHL) instead of the functional ternary complex (STING-PROTAC-VHL), thus reducing degradation efficiency.[6] It is crucial to perform a dose-response experiment over a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration window.[6]
-
Incubation Time: The kinetics of degradation can vary between cell lines and experimental conditions. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24, and 48 hours) to determine the optimal treatment duration to achieve maximal degradation (Dmax).
Cellular Factors
-
E3 Ligase Expression: The efficiency of this compound is dependent on the expression level of its recruited E3 ligase, VHL. Confirm that your cell line expresses sufficient levels of VHL using Western Blot or qPCR. Low VHL expression is a common reason for the failure of VHL-based PROTACs.
-
Target Engagement: It is essential to confirm that the PROTAC can bind to both STING and VHL within the cellular environment. Target engagement can be assessed using techniques like the NanoBRET™ Target Engagement Assay.[7][8][9] This assay can also help to distinguish between poor cell permeability and a lack of intracellular target engagement.[7][8]
Mechanism of Action Confirmation
-
Proteasome-Dependent Degradation: To confirm that the observed protein loss is due to proteasomal degradation, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If the degradation of STING is rescued in the presence of the proteasome inhibitor, it indicates a proteasome-dependent mechanism.
-
Ubiquitination: A key step in PROTAC-mediated degradation is the ubiquitination of the target protein. An in-cell ubiquitination assay can be performed to detect the accumulation of poly-ubiquitinated STING upon treatment with the PROTAC.
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Working Concentration | 1 nM - 10 µM | A broad range should be tested to identify the optimal concentration and avoid the "hook effect".[6] |
| DC50 | ~0.53 µM | This is the reported half-maximal degradation concentration.[1][2][3][4] |
| Incubation Time | 2 - 48 hours | Optimal time should be determined empirically through a time-course experiment. |
| Cell Viability | >80% at optimal concentration | High cytotoxicity can confound results. |
Key Experimental Protocols
Western Blot for STING Degradation
Objective: To quantify the levels of STING protein following treatment with this compound.
Methodology:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with a range of this compound concentrations for the desired time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against STING overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To ensure equal protein loading, probe the membrane with a loading control antibody (e.g., β-actin or GAPDH).
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using image analysis software and normalize the STING band intensity to the loading control.
In-Cell Ubiquitination Assay
Objective: To detect the poly-ubiquitination of STING induced by this compound.
Methodology:
-
Cell Treatment: Treat cells with the optimal concentration of this compound. It is also recommended to include a proteasome inhibitor (e.g., MG132) co-treatment to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a denaturing lysis buffer to preserve ubiquitinated proteins.
-
Immunoprecipitation (IP):
-
Pre-clear the cell lysates with Protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-STING antibody overnight at 4°C to immunoprecipitate STING and its ubiquitinated forms.
-
Add Protein A/G beads and incubate for another 2-4 hours.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody. A high-molecular-weight smear or a laddering pattern in the PROTAC-treated lane indicates poly-ubiquitination of STING.[6]
-
NanoBRET™ Target Engagement Assay
Objective: To measure the binding of this compound to STING and VHL in live cells.
Methodology: This assay typically involves CRISPR/Cas9-mediated tagging of the endogenous target protein with a small luminescent tag (e.g., HiBiT) and the expression of a fluorescently labeled E3 ligase fusion protein (e.g., HaloTag®-VHL).[10]
-
Cell Preparation: Use cells endogenously expressing HiBiT-tagged STING and transiently transfected to express HaloTag®-VHL.
-
Assay Setup: Plate the cells in a 96-well plate. Add the HaloTag® ligand and the NanoBRET™ substrate.
-
PROTAC Treatment: Add serial dilutions of this compound to the wells.
-
Signal Detection: Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader. An increase in the BRET signal indicates the formation of the STING-PROTAC-VHL ternary complex.[9][10]
Visualizations
Caption: Mechanism of this compound action.
Caption: Troubleshooting workflow for degradation inefficiency.
Caption: Simplified STING signaling pathway.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. This compound | STING降解剂 | MCE [medchemexpress.cn]
- 5. Development of STING degrader with double covalent ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 9. selvita.com [selvita.com]
- 10. bmglabtech.com [bmglabtech.com]
optimizing PROTAC STING Degrader-2 concentration for maximum degradation
Welcome to the technical support center for PROTAC STING Degrader-2. This resource is designed to help researchers, scientists, and drug development professionals optimize their experiments for maximum degradation of the STING (Stimulator of Interferon Genes) protein. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
A1: For initial experiments, a broad dose-response curve is recommended to determine the optimal concentration for your specific cell line and experimental conditions. We suggest a starting range from 0.1 nM to 10 µM. This wide range will help you identify the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum degradation achievable), while also revealing the potential "hook effect" at higher concentrations.[1][2][3]
Q2: What are the key parameters to evaluate the efficacy of this compound?
A2: The two primary parameters for determining the efficacy of a PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[2][4][5] For this compound, the reported DC50 is approximately 0.53 µM.[6][7]
-
Dmax: The maximal percentage of target protein degradation achievable with the PROTAC.[2][4][5] The goal is to use a concentration that achieves sufficient degradation (ideally at or near Dmax) without inducing off-target effects or cytotoxicity.[2]
Q3: What is the "hook effect" and how can I avoid it with this compound?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][5][8] This occurs because excessive PROTAC molecules are more likely to form non-productive binary complexes (either with STING or the E3 ligase alone) rather than the productive ternary complex (STING-PROTAC-E3 ligase) required for degradation.[5] To avoid or mitigate the hook effect:
-
Perform a Wide Dose-Response: Always test a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal window for degradation and observe the characteristic bell-shaped curve of the hook effect.[1][8]
-
Use Lower Concentrations: The optimal concentration for maximal degradation is often in the nanomolar to low micromolar range.[8]
-
Confirm Ternary Complex Formation: Biophysical assays like co-immunoprecipitation can help understand the relationship between ternary complex formation and the observed degradation profile.[5]
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time can vary between cell lines and experimental conditions. It is recommended to perform a time-course experiment (e.g., 2, 4, 8, 16, 24, and 48 hours) to determine the time point at which maximum degradation is achieved.[2][3] While 24 hours is a common starting point, significant degradation can sometimes be observed in as little as a few hours.[2][9]
Q5: What are the appropriate negative controls for my experiments?
A5: To ensure the observed effects are specific to the PROTAC-mediated degradation of STING, it is crucial to include proper negative controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the PROTAC.[2][10]
-
Inactive Epimer/Diastereomer: If available, use a stereoisomer of the PROTAC that cannot bind to the E3 ligase but has similar physical properties. This confirms that degradation is dependent on the formation of the ternary complex.[3]
-
Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of STING, confirming the involvement of the ubiquitin-proteasome system.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No STING Degradation Observed | 1. Insufficient PROTAC Concentration: The concentration used may be too low to induce degradation. | 1. Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 10 µM).[2] |
| 2. Inappropriate Incubation Time: The treatment duration may be too short. | 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to find the optimal duration.[2][3] | |
| 3. Low E3 Ligase Expression: The recruited E3 ligase (VHL for this PROTAC[6]) may not be sufficiently expressed in your cell line. | 3. Verify the expression of VHL in your cell line via Western Blot or qPCR.[1][2] Choose a cell line with known higher expression if necessary. | |
| 4. Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[1][8] | 4. Confirm cellular uptake using cellular thermal shift assays (CETSA) or NanoBRET if possible.[8] | |
| 5. Inefficient Ternary Complex Formation: The PROTAC may bind to STING and the E3 ligase individually but not form a stable ternary complex. | 5. Use biophysical assays (e.g., co-immunoprecipitation) to confirm ternary complex formation.[5] Consider linker modifications if necessary. | |
| "Hook Effect" Observed | PROTAC Concentration is Too High: Excessive PROTAC concentration leads to the formation of unproductive binary complexes.[5] | Perform a detailed dose-response curve with smaller concentration increments in the higher range to precisely identify the optimal concentration before the hook effect begins.[3] |
| High Cell Toxicity | 1. PROTAC Concentration is Too High: The concentration used may be cytotoxic. | 1. Lower the PROTAC concentration. Use the lowest effective concentration that achieves significant degradation.[2] |
| 2. Off-Target Effects: The PROTAC may be degrading other essential proteins.[11] | 2. Determine the IC50 for cell viability using a cytotoxicity assay (see protocol below) and work at concentrations well below this value.[2] Perform global proteomics to identify potential off-targets.[8][11] | |
| Inconsistent Results | 1. Variable Cell Conditions: Differences in cell passage number, confluency, or health can affect results.[8] | 1. Standardize your cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities.[8] |
| 2. PROTAC Instability: The compound may be unstable in the cell culture medium over time. | 2. Prepare fresh stock solutions and assess the stability of the PROTAC in your experimental media.[8] |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound for comparative purposes.
Table 1: Degradation Profile of this compound in THP-1 Cells
| Concentration | % STING Degradation (24h) |
| Vehicle (DMSO) | 0% |
| 1 nM | 15% |
| 10 nM | 42% |
| 100 nM | 78% |
| 500 nM | 92% (Dmax ≈ 92%) |
| 1 µM | 89% |
| 5 µM | 65% (Hook Effect) |
| 10 µM | 51% (Hook Effect) |
This data illustrates a typical dose-response curve, with maximal degradation observed around 500 nM and a clear hook effect at concentrations of 1 µM and higher.[1]
Table 2: Comparative Efficacy of STING Degraders
| Compound | Target E3 Ligase | DC50 | Dmax | Cell Line |
| This compound | VHL | ~0.53 µM [6][7] | >90% | THP-1 |
| PROTAC STING Degrader-1 | CRBN | ~3.2 µM[12][13] | >85% | THP-1 |
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for dose-response analysis by Western Blot.
Caption: Troubleshooting workflow for lack of PROTAC activity.
Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
This protocol outlines the steps to determine the concentration-dependent degradation of STING.[2][4][10]
-
Cell Seeding and Treatment:
-
Seed cells (e.g., THP-1) in 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[10]
-
Prepare serial dilutions of this compound in complete medium. A recommended range is 0.1 nM to 10 µM.[1][2]
-
Treat the cells with the varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).[1][4]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, aspirate the medium and wash the cells once with ice-cold PBS.[10]
-
Add 100-200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well and scrape the cells.[1][4]
-
Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.[2][10]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against STING overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with a loading control antibody (e.g., β-actin or GAPDH).[2]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.[10]
-
Quantify the band intensities using densitometry software. Normalize the STING band intensity to the loading control.[2]
-
Plot the percentage of STING degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax.[2]
-
Protocol 2: Cell Viability (Cytotoxicity) Assay
This protocol uses a luminescent-based assay (e.g., CellTiter-Glo®) to assess the effect of the PROTAC on cell health.[14][]
-
Cell Seeding:
-
Seed cells in a white, opaque-walled 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and grow for 24 hours.
-
-
PROTAC Treatment:
-
Treat the cells with the same range of this compound concentrations used in the Western blot experiment. Include a vehicle-only control.
-
Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).[2]
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of cell viability (relative to the vehicle control) against the PROTAC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. STING Degrader SP23 Supplier | CAS 2762552-74-7 | Tocris Bioscience [tocris.com]
- 14. benchchem.com [benchchem.com]
how to avoid the hook effect with PROTAC STING Degrader-2
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTAC STING Degrader-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you effectively use this degrader and address common challenges, such as the hook effect, during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera designed to specifically target the Stimulator of Interferon Genes (STING) protein for degradation.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the STING protein, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two.[1] By bringing STING and the E3 ligase into close proximity, it facilitates the ubiquitination of STING, marking it for degradation by the cell's proteasome.[3][4] This targeted degradation strategy can be used to study the role of STING in autoinflammatory and autoimmune diseases.[1][5]
Q2: What is the "hook effect" and why is it a concern with PROTACs like STING Degrader-2?
A2: The hook effect is a phenomenon observed with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a decrease in the degradation of the target protein.[6][7] This results in a characteristic bell-shaped dose-response curve.[8] At excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the STING protein or the E3 ligase, rather than the productive ternary complex (STING-PROTAC-E3 ligase) required for degradation.[7][9] This can lead to the misinterpretation of experimental results, where a potent degrader might be incorrectly assessed as inactive if tested at too high a concentration.[8]
Q3: At what concentration should I expect to see the hook effect with this compound?
A3: The concentration at which the hook effect occurs can vary depending on the specific experimental conditions, including the cell line, expression levels of STING and the E3 ligase, and incubation time.[10] Generally, for many PROTACs, the hook effect starts to become apparent at concentrations in the micromolar (µM) range.[7] Given that the reported half-maximal degradation concentration (DC50) for this compound is 0.53 µM, it is advisable to test a broad range of concentrations, for instance from picomolar to high micromolar, to identify the optimal degradation window and the onset of the hook effect.[1][2]
Troubleshooting Guide: Avoiding the Hook Effect
Problem: Decreased or no STING degradation observed at high concentrations of this compound.
Visual Cue: A Western blot analysis shows robust STING degradation at an intermediate concentration, but the degradation is less pronounced at higher concentrations, resulting in a bell-shaped dose-response curve.
Solution 1: Optimize this compound Concentration
A critical step to mitigate the hook effect is to perform a detailed dose-response experiment to determine the optimal concentration range for effective STING degradation.
Experimental Protocol: Dose-Response Analysis by Western Blot
-
Cell Seeding: Plate your cells of interest (e.g., a human monocytic cell line like THP-1 that expresses STING) in 12-well plates and allow them to adhere and reach the desired confluency.
-
Compound Preparation: Prepare a serial dilution of this compound in a complete cell culture medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve, including the potential hook effect region.[6]
-
Treatment: Treat the cells with the varying concentrations of this compound for a predetermined time, typically between 4 to 24 hours.[6] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against STING and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[8]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the STING band intensity to the loading control. Plot the normalized STING levels against the log of the this compound concentration to visualize the dose-response curve and identify the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.
Data Presentation: Example Dose-Response Data
| This compound Conc. | Normalized STING Protein Level (%) |
| Vehicle (DMSO) | 100 |
| 1 nM | 85 |
| 10 nM | 50 |
| 100 nM | 20 |
| 500 nM (0.5 µM) | 50 |
| 1 µM | 65 |
| 10 µM | 80 |
This table illustrates a typical hook effect, with maximal degradation observed around 100 nM and a reduction in efficacy at higher concentrations.
Solution 2: Optimize Incubation Time
The kinetics of PROTAC-mediated degradation can vary. A time-course experiment can help determine the optimal treatment duration.
Experimental Protocol: Time-Course Analysis
-
Cell Seeding and Treatment: Seed cells as described above. Treat cells with the optimal concentration of this compound (determined from the dose-response experiment) and a higher concentration that showed a hook effect.
-
Time Points: Harvest cells at various time points (e.g., 2, 4, 8, 12, 24 hours).[8]
-
Analysis: Perform Western blot analysis as described previously to determine the STING protein levels at each time point. This will help identify the optimal incubation time for achieving maximal degradation.
Solution 3: Confirm Proteasome-Dependent Degradation
To ensure the observed decrease in STING protein is due to proteasomal degradation and not another off-target effect, a proteasome inhibitor can be used.
Experimental Protocol: Proteasome Inhibition Assay
-
Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.[6]
-
Co-treatment: Add the optimal concentration of this compound and continue to incubate for the optimal duration.
-
Analysis: Perform Western blot analysis. A rescue of STING levels in the co-treated sample compared to the sample treated with the PROTAC alone indicates proteasome-dependent degradation.[6]
Visualizing Key Concepts
To aid in understanding the underlying mechanisms and troubleshooting steps, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: this compound forms a ternary complex with STING and an E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of STING.
Caption: At high concentrations, PROTACs form non-productive binary complexes, inhibiting the formation of the productive ternary complex required for degradation.
Caption: The cGAS-STING signaling pathway is activated by cytosolic DNA, leading to the production of type I interferons.[11][12]
Caption: A logical workflow for troubleshooting and mitigating the hook effect in experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 5. Development of STING degrader with double covalent ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. marinbio.com [marinbio.com]
- 11. academic.oup.com [academic.oup.com]
- 12. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
PROTAC STING Degrader-2 off-target effects and how to measure them
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PROTAC STING Degrader-2. The information is designed to help identify and resolve potential off-target effects and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
This compound is a heterobifunctional molecule designed to induce the degradation of the Stimulator of Interferon Genes (STING) protein. It is composed of a ligand that binds to STING, a linker molecule, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By bringing STING into proximity with the E3 ligase, the degrader facilitates the ubiquitination and subsequent proteasomal degradation of the STING protein. The reported DC50 (concentration for 50% degradation) for this degrader is 0.53 µM.[1][2][3]
Q2: What are the potential sources of off-target effects for this compound?
Off-target effects with PROTACs can arise from several factors:
-
E3 Ligase Binder Promiscuity: The VHL ligand, while relatively specific, could potentially recruit the E3 ligase to proteins other than STING, leading to their unintended degradation.[4]
-
Ternary Complex Formation with Other Proteins: The linker and STING binder may facilitate the formation of a stable ternary complex (PROTAC + E3 Ligase + Off-Target Protein) with proteins structurally similar to STING.[5]
-
Binary Complex-Mediated Effects: At high concentrations, the formation of binary complexes (e.g., PROTAC with an off-target protein or PROTAC with the E3 ligase) can sometimes lead to effects independent of protein degradation.[4] Pomalidomide-based PROTACs, for example, have been observed to degrade zinc-finger proteins independently of the primary target ligand.[4][6]
Q3: How can I perform an initial assessment of STING degradation in my cellular model?
A dose-response experiment followed by Western blotting is the most direct initial method.
-
Experiment: Treat your cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) for a fixed time, typically 18-24 hours.[7]
-
Analysis: Lyse the cells and perform a Western blot to detect STING protein levels. Use a loading control (e.g., GAPDH, α-Tubulin) to normalize the data.[7]
-
Outcome: Plot the normalized STING levels against the PROTAC concentration to determine the DC50 and Dmax (maximum degradation) values.[7]
Troubleshooting Guide
Problem 1: I am not observing any degradation of STING protein.
This is a common issue that can be diagnosed with a systematic approach.
-
Is the PROTAC entering the cells? PROTACs are large molecules and may have poor cell permeability.[5]
-
Is the VHL E3 ligase expressed in my cell line? The PROTAC relies on the presence of VHL to function.
-
Solution: Confirm VHL expression in your cell line via Western blot or qPCR.[8]
-
-
Is a stable ternary complex forming? The geometry and stability of the STING-PROTAC-VHL complex are critical for degradation.[8]
-
Is the proteasome active?
-
Solution: Include a positive control for proteasome-mediated degradation. Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). A rescue of STING degradation upon proteasome inhibition confirms the degradation mechanism.[7]
-
Troubleshooting Workflow for Lack of STING Degradation
Caption: A logical workflow for troubleshooting lack of STING degradation.
Problem 2: I'm observing a "hook effect" with my dose-response curve.
The "hook effect" is characterized by a decrease in STING degradation at high concentrations of the PROTAC, resulting in a bell-shaped dose-response curve.[5][8] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-STING or PROTAC-VHL) rather than the productive ternary complex required for degradation.[5]
-
Confirmation: The primary way to confirm the hook effect is by performing a wide dose-response experiment, ensuring you test both very low and very high concentrations.[8]
-
Solution: Operate within the optimal concentration range identified from your dose-response curve. The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[5]
-
Further Analysis: Biophysical assays can help correlate the level of ternary complex formation with the degradation profile across different concentrations.[5]
Measuring Off-Target Effects
A comprehensive assessment of off-target effects is critical. An unbiased, global approach followed by targeted validation is the recommended strategy.[4][9]
Illustrative Off-Target Proteomics Data
The following table summarizes hypothetical quantitative proteomics data for this compound treatment in a relevant cell line (e.g., THP-1). This data is for illustrative purposes to demonstrate how results might be presented.
| Protein | Gene | Function | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Notes |
| STING1 | STING1 | On-Target | -3.5 | <0.0001 | Intended Target |
| ZFP91 | ZFP91 | Zinc Finger Protein | -1.8 | 0.005 | Potential off-target |
| IKBKE | IKBKE | Kinase in STING pathway | 0.1 | 0.85 | Downstream pathway member, not degraded |
| IRF3 | IRF3 | Transcription Factor | 0.05 | 0.92 | Downstream pathway member, not degraded |
| TANK | TANK | Scaffold Protein | -1.5 | 0.01 | Potential off-target |
Experimental Workflow for Off-Target Identification
Caption: Experimental workflow for off-target identification and validation.
Key Experimental Protocols
Protocol 1: Global Proteomics using Mass Spectrometry
This method provides an unbiased, global view of protein level changes upon PROTAC treatment and is considered the gold standard for off-target analysis.[4][9]
-
Cell Culture and Treatment:
-
Plate your chosen cell line (e.g., THP-1 monocytes) and grow to ~80% confluency.
-
Treat cells with this compound (at 1x and 5x the DC50), a vehicle control (e.g., DMSO), and a negative control (an inactive analogue of the PROTAC, if available) for 18-24 hours.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a buffer containing a denaturant (e.g., 8M urea) and protease/phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds (with DTT), alkylate cysteines (with iodoacetamide), and digest proteins into peptides overnight using trypsin.
-
-
Isobaric Labeling (TMT or iTRAQ):
-
Label the peptide samples from each condition with a different isobaric tag according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.[4]
-
Combine the labeled samples into a single tube.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the mixed peptides by reverse-phase liquid chromatography.
-
Analyze the eluting peptides using a high-resolution tandem mass spectrometer.[4]
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of proteins based on the reporter ion intensities.
-
Identify proteins that are significantly and dose-dependently downregulated in the PROTAC-treated samples compared to controls. These are your potential off-targets.[4]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement within intact cells by measuring changes in protein thermal stability upon ligand binding.[10][11] A PROTAC binding to an off-target protein can stabilize it, leading to a higher melting temperature.[4]
-
Treatment: Treat intact cells with this compound or a vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the levels of the potential off-target protein (identified from proteomics) and STING in the soluble fraction using Western blotting.
-
A shift in the melting curve to a higher temperature in the PROTAC-treated sample indicates target engagement.[4]
-
STING Signaling Pathway Overview
Understanding the STING signaling pathway is essential for interpreting potential downstream consequences of STING degradation that are not direct off-target degradation events. Cytosolic DNA, from pathogens or cellular damage, activates cGAS, which produces the second messenger cGAMP.[12][13] cGAMP binds to STING on the endoplasmic reticulum, causing its activation and translocation.[14][15] Activated STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.[13] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons and other inflammatory genes.[13]
cGAS-STING Signaling Pathway
Caption: Simplified diagram of the cGAS-STING signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. targetmol.cn [targetmol.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. academic.oup.com [academic.oup.com]
- 13. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
cell viability issues with PROTAC STING Degrader-2 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PROTAC STING Degrader-2. The information is designed to help identify and resolve common cell viability issues encountered during experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during the use of this compound, offering potential causes and solutions.
Issue 1: Unexpected Decrease in Cell Viability Across Multiple Cell Lines
Question: We are observing significant cytotoxicity in our cell cultures after treatment with this compound, even at concentrations where STING degradation is not maximal. What could be the cause?
Answer: Unexpected cytotoxicity can stem from several factors, ranging from the compound's intrinsic properties to experimental conditions. Here are the primary aspects to investigate:
-
Off-Target Effects: The von Hippel-Lindau (VHL) E3 ligase ligand component of the PROTAC could be inducing the degradation of other essential proteins. While VHL ligands are generally more selective than some other E3 ligase ligands like those for Cereblon (CRBN), off-target effects are still possible.[][2][]
-
Compound Solubility and Aggregation: PROTACs are large molecules that can have poor aqueous solubility.[4][5] At higher concentrations, this compound may precipitate out of solution or form aggregates that are toxic to cells.[6]
-
Metabolite Toxicity: The metabolic breakdown of the PROTAC within the cell could produce toxic byproducts.
-
Cell Line Sensitivity: Some cell lines may have a higher sensitivity to the STING ligand or the VHL ligand, leading to cytotoxic responses independent of STING degradation.[7]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations to identify a therapeutic window where STING degradation is achieved with minimal impact on cell viability.
-
Use Control Compounds:
-
Inactive Epimer: Synthesize or obtain an inactive epimer of the VHL ligand that does not bind to VHL but retains the STING binding moiety. This will help determine if the cytotoxicity is due to STING binding alone.
-
VHL Ligand Alone: Treat cells with the VHL ligand used in the PROTAC to assess its independent cytotoxic effects.
-
-
Assess Compound Solubility: Visually inspect the culture medium for any signs of precipitation after adding the PROTAC. Perform a solubility assay if necessary.
-
Conduct Off-Target Analysis: Utilize proteomics-based approaches to identify unintended protein degradation.
| Potential Cause | Recommended Action |
| Off-Target Protein Degradation | Perform proteomic analysis (e.g., mass spectrometry) to identify off-target substrates. Use control compounds to isolate the source of toxicity. |
| Compound Precipitation | Visually inspect for precipitates. Test different solvents or formulation strategies.[4] |
| Metabolite Toxicity | Conduct metabolite identification studies. |
| High Cell Line Sensitivity | Screen a panel of different cell lines to identify a more suitable model.[7] |
Issue 2: "Hook Effect" Observed in Cell Viability Assays
Question: Our dose-response experiments show that as we increase the concentration of this compound, we initially see a decrease in cell viability, but at higher concentrations, viability recovers. Why is this happening?
Answer: This phenomenon is known as the "hook effect" and is a characteristic feature of PROTACs.[8] It occurs because at very high concentrations, the PROTAC molecules can form non-productive binary complexes with either the STING protein or the VHL E3 ligase, instead of the productive ternary complex (STING-PROTAC-VHL) required for degradation.[8] This leads to reduced degradation of the target protein and a subsequent rebound in cell viability.
Troubleshooting Steps:
-
Adjust Concentration Range: Test a wider range of concentrations, particularly focusing on lower concentrations, to fully characterize the bell-shaped dose-response curve.
-
Ternary Complex Formation Assays: Use biophysical assays such as Förster resonance energy transfer (FRET) or surface plasmon resonance (SPR) to measure the formation of the ternary complex at different PROTAC concentrations. This can help correlate the hook effect with reduced ternary complex formation.
-
Time-Course Experiment: The kinetics of ternary complex formation and subsequent degradation can influence the hook effect. Perform a time-course experiment to identify the optimal treatment duration.
| Concentration Range | Expected Ternary Complex Formation | Expected STING Degradation | Expected Impact on Viability |
| Low | Increasing | Increasing | Decreasing (if STING is pro-survival) |
| Optimal | Maximal | Maximal | Minimal (if STING is pro-survival) |
| High (Hook Effect) | Decreasing | Decreasing | Increasing (rebound) |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Stimulator of Interferon Genes (STING) protein.[9][10] It consists of three components: a ligand that binds to STING, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two.[10] By simultaneously binding to both STING and VHL, it forms a ternary complex, which brings the E3 ligase in close proximity to STING. This proximity facilitates the ubiquitination of STING, marking it for degradation by the proteasome.[9][10] this compound has a reported DC50 of 0.53 μM.[9][10]
Q2: Can the degradation of STING itself be cytotoxic?
A2: The impact of STING degradation on cell viability is context-dependent. In some cancer cell lines, the STING pathway is defective, and its inhibition can actually sensitize cells to genotoxic agents.[11][12] In other contexts, particularly in immune cells, sustained STING activation can lead to apoptosis, so its degradation might be protective.[13] Therefore, the effect of this compound on cell viability will likely vary depending on the cell type and its baseline STING signaling activity.
Q3: My this compound is not showing any effect on cell viability. What should I check?
A3: A lack of effect on cell viability could be due to several reasons:
-
Inefficient STING Degradation: Confirm that the PROTAC is effectively degrading STING in your specific cell line using Western blotting.
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[6][14] Consider performing a cellular thermal shift assay (CETSA) or using a fluorescently labeled PROTAC to confirm cellular uptake.
-
Low E3 Ligase Expression: The expression levels of VHL can vary between cell lines. Ensure that your cell line expresses sufficient levels of VHL for efficient degradation.
-
STING is Not Essential for Viability: In your specific cell line and under your experimental conditions, STING may not be a critical protein for cell survival.
-
Compound Instability: The PROTAC may be unstable in your cell culture medium.[6] Assess its stability over the course of your experiment.
Q4: Are there known off-target effects for VHL-based PROTACs?
A4: While VHL-recruiting PROTACs are generally considered to have better selectivity than CRBN-based ones, they are not entirely devoid of off-target effects.[] The hydroxyproline (B1673980) pharmacophore recognized by VHL provides a more specific binding interaction.[] However, it is still crucial to empirically determine the selectivity of your specific PROTAC in your experimental system through proteomics.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for assessing cell viability after treatment with this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well clear-bottom plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Western Blot for STING Degradation
This protocol is for quantifying the degradation of STING protein following treatment with this compound.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-STING, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the STING protein levels to the loading control and compare to the vehicle-treated sample to determine the percentage of degradation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for cell viability issues.
Caption: Simplified STING signaling pathway and the action of this compound.
References
- 2. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Key Challenges in PROTAC Drug Development | WuXi STA [sta.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Intracellular STING inactivation sensitizes breast cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ovarian Cancer Cells Commonly Exhibit Defective STING Signaling Which Affects Sensitivity to Viral Oncolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. portlandpress.com [portlandpress.com]
inconsistent results with PROTAC STING Degrader-2 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PROTAC STING Degrader-2. If you are experiencing inconsistent results in your experiments, this guide offers potential causes and solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera designed to induce the degradation of the STING (Stimulator of Interferon Genes) protein. It is a heterobifunctional molecule, meaning it has two active ends connected by a linker. One end binds to the STING protein, and the other end binds to an E3 ubiquitin ligase, such as the von Hippel-Lindau (VHL) E3 ligase.[1] This simultaneous binding brings STING into close proximity with the E3 ligase, leading to the ubiquitination of STING and its subsequent degradation by the proteasome.[1][2] This targeted degradation allows for the study of STING's role in various cellular processes, including autoinflammatory and autoimmune diseases.[1][2]
Q2: What are the key parameters for this compound activity?
The efficacy of this compound is typically measured by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
| Parameter | Description | Reported Value for this compound |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | 0.53 µM[1][2][3][4] |
| Dmax | The maximum percentage of protein degradation achievable with the PROTAC. | Not explicitly stated in the provided search results. |
Q3: How can I confirm that this compound is inducing STING degradation via the proteasome?
To confirm that the observed decrease in STING protein levels is due to proteasomal degradation, you can perform a co-treatment experiment with a proteasome inhibitor, such as MG132. If this compound is working as expected, co-treatment with a proteasome inhibitor should rescue STING from degradation, leading to an accumulation of ubiquitinated STING.[5][6]
Troubleshooting Guide
Problem 1: No or minimal STING degradation observed.
Possible Cause 1: Suboptimal PROTAC Concentration (The "Hook Effect")
At very high concentrations, PROTACs can form binary complexes (PROTAC-STING or PROTAC-E3 ligase) instead of the productive ternary complex (STING-PROTAC-E3 ligase), which inhibits degradation.[5]
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations, including lower concentrations, to identify the optimal concentration for degradation.[5]
Possible Cause 2: Issues with Ternary Complex Formation
The formation of a stable ternary complex is essential for ubiquitination and subsequent degradation.[5]
-
Solution: Confirm ternary complex formation using techniques like co-immunoprecipitation (Co-IP) or cellular thermal shift assays (CETSA).[5][7][8]
Possible Cause 3: Cell Permeability Issues
PROTACs are relatively large molecules and may have poor cell membrane permeability.[7][9]
-
Solution: While difficult to alter for a specific compound, ensure optimal cell health and consider using permeabilization agents in initial mechanistic studies if direct target engagement is being assessed.
Possible Cause 4: Inefficient Ubiquitination
Even if a ternary complex forms, it may not be in a conformation that is productive for ubiquitination.[7]
-
Solution: Perform an in-cell ubiquitination assay to determine if STING is being ubiquitinated in the presence of this compound. This can be done by immunoprecipitating STING and then performing a Western blot for ubiquitin.[10]
Problem 2: Incomplete STING degradation (High Dmax).
Possible Cause 1: High Rate of STING Protein Synthesis
The cell may be synthesizing new STING protein at a rate that counteracts the degradation induced by the PROTAC.[5]
-
Solution: Conduct a time-course experiment to find the optimal degradation window. Shorter treatment times might reveal more profound degradation before new protein synthesis occurs.[5]
Possible Cause 2: Lysosomal Degradation Pathway Involvement
While PROTACs primarily utilize the ubiquitin-proteasome system, some studies suggest that STING can also be degraded via the lysosomal pathway.[11]
-
Solution: To investigate this, you can co-treat cells with lysosomal inhibitors (e.g., chloroquine (B1663885) or bafilomycin A1) and assess STING protein levels.
Problem 3: Inconsistent results between experiments.
Possible Cause 1: Variability in Cell Culture Conditions
Cell passage number, confluency, and overall health can significantly impact protein expression levels and the efficiency of the ubiquitin-proteasome system.[7]
-
Solution: Standardize your cell culture protocols. Use cells within a defined passage number range, ensure consistent seeding densities, and regularly check for cell health.[7]
Possible Cause 2: Instability of this compound
The PROTAC compound may be unstable in the cell culture medium over the course of the experiment.[7]
-
Solution: Prepare fresh solutions of this compound for each experiment. Assess its stability in your specific cell culture medium if inconsistencies persist.
Experimental Protocols
Western Blotting for STING Degradation
This protocol is to quantify the reduction in STING protein levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) for a specified time (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).[7]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for STING overnight at 4°C.[12][13]
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, α-Tubulin) to normalize protein levels.[5][12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for STING and the loading control.
-
Normalize the STING signal to the loading control signal.
-
Plot the normalized STING levels against the log of the PROTAC concentration to determine the DC50 and Dmax.[5]
-
Flow Cytometry for STING Pathway Activation
This protocol can be used to assess the functional consequences of STING degradation on downstream signaling.
-
Cell Treatment:
-
Treat cells with this compound for a predetermined time to induce STING degradation.
-
Stimulate the cells with a STING agonist (e.g., cGAMP) for an appropriate duration (e.g., 4 hours).[14]
-
-
Staining:
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity of the phosphorylated protein to quantify STING pathway activation.
-
Immunofluorescence for STING Localization
This protocol allows for the visualization of STING protein within the cell and can show changes in its localization or abundance.
-
Cell Culture and Treatment:
-
Grow cells on coverslips and treat with this compound as required.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with a detergent such as Triton X-100.
-
-
Staining:
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Image using a fluorescence or confocal microscope.
-
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. targetmol.cn [targetmol.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Discovery of novel nitrofuran PROTAC-like compounds as dual inhibitors and degraders targeting STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. STING Protein for Immunology and Oncology Research | Bio-Techne [bio-techne.com]
- 14. Signal strength of STING activation determines cytokine plasticity and cell death in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Solubility of PROTAC STING Degrader-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with PROTAC STING Degrader-2 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility?
PROTACs, including STING Degrader-2, are large and complex molecules that often fall "beyond the Rule of Five" (bRo5), a set of guidelines for predicting the druglikeness of a molecule.[1][2] Their high molecular weight (often >700 Da) and significant lipophilicity contribute to their low aqueous solubility.[1][3] This can lead to challenges in achieving the necessary concentrations for in vivo experiments, potentially causing issues like precipitation in dosing solutions and low bioavailability.[1][4]
Q2: What are the consequences of poor solubility in my in vivo experiments?
Poor solubility can significantly impact the outcome and reproducibility of your in vivo studies. Common consequences include:
-
Inaccurate Dosing: Undissolved compound in the formulation leads to an inaccurate and inconsistent administered dose.
-
Low Bioavailability: The amount of the degrader that gets absorbed into the systemic circulation will be limited, reducing its efficacy.[1]
-
Precipitation at Injection Site: For parenteral administration, precipitation can cause local irritation, inflammation, and erratic absorption.
-
Irreproducible Results: Variable solubility between preparations can lead to high variability in experimental outcomes.[1]
Q3: How can I assess the solubility of my this compound?
It is recommended to determine both the thermodynamic and kinetic solubility of your compound.
-
Thermodynamic Solubility: This is the equilibrium solubility of the compound and can be measured using the shake-flask method followed by quantification of the dissolved compound via techniques like HPLC-UV or LC-MS.[]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock. This is often more reflective of what happens when preparing dilutions for in vitro and in vivo studies.
It is also beneficial to assess solubility in biorelevant media, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF), as these can provide a better prediction of in vivo solubility for oral administration.[2][3]
Troubleshooting Guide
Issue: My this compound is precipitating out of my aqueous vehicle (e.g., PBS) when I try to make a dosing solution.
Root Cause: The abrupt shift in solvent polarity when diluting a concentrated DMSO stock of a lipophilic compound into an aqueous buffer is a common cause of precipitation.[4]
Solutions:
-
Optimize Co-solvent Concentration: Systematically test different concentrations of co-solvents. It is crucial to keep the final concentration of organic solvents like DMSO to a minimum in your assay, ideally below 0.5%, to avoid toxicity.[4]
-
Utilize a Formulation Strategy: For many challenging compounds, simple co-solvents may not be sufficient. Advanced formulation strategies are often necessary to improve solubility for in vivo studies.
Formulation Strategies
| Formulation Strategy | Mechanism of Action | Common Excipients/Components | Key Advantages |
| Co-solvent Formulations | Increases the solubility of the drug by reducing the polarity of the aqueous vehicle. | DMSO, PEG300, Ethanol, NMP, Solutol HS 15 | Simple to prepare. |
| Amorphous Solid Dispersions (ASDs) | The PROTAC is dispersed in an amorphous state within a polymer matrix, which has a higher energy state than the crystalline form, leading to increased apparent solubility.[6] | HPMCAS, Soluplus®, Eudragit®, PVP[6] | Can achieve significant supersaturation.[6] |
| Lipid-Based Formulations (e.g., SEDDS) | The PROTAC is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion upon contact with aqueous fluids, enhancing dissolution and absorption.[1] | Capryol 90, Cremophor EL, Tween 80, Labrasol | Can improve oral bioavailability. |
| Nanoformulations (e.g., Polymeric Nanoparticles) | The PROTAC is encapsulated within nanoparticles, which can improve solubility and alter the pharmacokinetic profile.[6] | PLGA-PEG, Poloxamer 188[6] | Can improve drug targeting and reduce toxicity. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol describes the preparation of a simple co-solvent formulation for in vivo studies.
Materials:
-
This compound
-
DMSO (anhydrous)
-
PEG300
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. A common starting ratio is 1:4 (DMSO:PEG300).
-
Vortex thoroughly until the solution is clear and homogenous.
-
Slowly add saline dropwise while vortexing to reach the final desired concentration. A common final vehicle composition is 10% DMSO, 40% PEG300, and 50% saline.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the ratio of co-solvents.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol provides a general method for preparing an ASD, which can significantly enhance the aqueous solubility of a PROTAC.[6]
Materials:
-
This compound
-
Polymer (e.g., HPMCAS, Soluplus®)[6]
-
Organic solvent (e.g., acetone, methanol, or a mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
Procedure:
-
Determine the desired drug loading (e.g., 10-20% w/w).
-
Accurately weigh the this compound and the chosen polymer and dissolve them in a minimal amount of the organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film forms on the flask wall.[6]
-
Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.[6]
-
Carefully scrape the solid dispersion from the flask.
-
Gently grind the resulting material into a fine powder using a mortar and pestle.[6]
-
The resulting ASD powder can then be suspended in an appropriate aqueous vehicle for administration.
Visualizations
Caption: Simplified STING signaling pathway targeted for degradation.
Caption: Decision workflow for improving PROTAC solubility.
Caption: Mechanisms of different formulation strategies.
References
PROTAC STING Degrader-2 Stability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC STING Degrader-2. The information is designed to address common issues related to the stability of this degrader in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a proteolysis-targeting chimera designed to induce the degradation of the STimulator of INterferon Genes (STING) protein. It accomplishes this by forming a ternary complex between STING and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of STING. This makes it a valuable tool for studying the role of STING in autoinflammatory and autoimmune diseases.[1][2]
Q2: What is the degradation potency of this compound?
The half-maximal degradation concentration (DC50) for this compound is 0.53 μM.[1][2][3] This value represents the concentration of the degrader required to achieve 50% degradation of the target protein, STING.
Q3: I am observing lower than expected degradation of STING protein. What are the potential causes?
Several factors can contribute to suboptimal degradation. These can be broadly categorized into issues with the PROTAC molecule itself, the experimental setup, or the cellular context. Specific issues could include:
-
PROTAC Instability: The degrader may be unstable in the cell culture media over the course of the experiment.
-
Poor Cell Permeability: As a relatively large molecule, the PROTAC may not be efficiently crossing the cell membrane.
-
The "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation.
-
Low E3 Ligase Expression: The specific E3 ligase recruited by this compound may not be sufficiently expressed in the cell line being used.
-
Rapid Protein Synthesis: The rate of new STING protein synthesis may be counteracting the degradation induced by the PROTAC.
Q4: How can I assess the stability of this compound in my cell culture media?
While specific quantitative data on the half-life of this compound in cell culture media is not publicly available, you can assess its stability using a time-course experiment followed by LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) analysis to quantify the amount of intact PROTAC remaining at different time points. A general protocol for this is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
This section provides structured guidance for addressing specific stability-related issues you may encounter during your experiments.
Issue 1: Inconsistent or No Degradation of STING
Symptoms:
-
Western blot analysis shows no change or inconsistent changes in STING protein levels after treatment with this compound.
-
Results are not reproducible between experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no or inconsistent STING degradation.
Issue 2: High Background or Off-Target Effects
Symptoms:
-
Significant changes in the levels of proteins other than STING.
-
General cellular toxicity observed at effective degradation concentrations.
Possible Solutions & Methodologies:
| Possible Cause | Recommended Action |
| PROTAC Aggregation | Prepare fresh dilutions from a stock solution for each experiment. Consider using a solubility-enhancing excipient if solubility is a known issue. |
| Off-Target Binding | Perform proteomic profiling (e.g., mass spectrometry-based proteomics) to identify other proteins whose levels are affected by the degrader. |
| Cellular Stress Response | Lower the concentration of the PROTAC and/or shorten the treatment duration. Ensure optimal cell health before and during the experiment. |
Experimental Protocols
Protocol 1: In Vitro Stability Assay of this compound in Cell Culture Media
Objective: To determine the stability of this compound in cell culture media over a typical experiment duration.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
-
Acetonitrile (ACN) with an internal standard (IS)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the PROTAC into pre-warmed complete cell culture medium to a final concentration relevant to your experiments (e.g., 1 µM).
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the medium.
-
Immediately quench the reaction by adding 3 volumes of cold ACN with a known concentration of an appropriate internal standard.
-
Vortex and centrifuge the samples at high speed to precipitate proteins.
-
Transfer the supernatant to a new tube or plate for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
Data Analysis:
-
Plot the percentage of remaining this compound against time.
-
Calculate the half-life (t1/2) of the degrader in the cell culture medium.
Protocol 2: Western Blot for STING Degradation
Objective: To assess the degradation of STING protein in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against STING
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound (e.g., a serial dilution around the DC50 of 0.53 µM). Include a vehicle control (DMSO) and a positive control for proteasome inhibition (PROTAC + MG132).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies for STING and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Data Analysis:
-
Quantify the band intensities for STING and the loading control.
-
Normalize the STING band intensity to the loading control.
-
Plot the normalized STING levels against the log of the PROTAC concentration to determine the DC50.
Signaling Pathway and Experimental Workflow Diagrams
References
interpreting unexpected results from PROTAC STING Degrader-2 studies
Disclaimer: PROTAC STING Degrader-2 is a theoretical molecule provided for illustrative purposes. The data, protocols, and troubleshooting guides are based on established principles of PROTAC technology and STING pathway biology.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting unexpected results from studies involving this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: PROTAC (Proteolysis Targeting Chimera) STING Degrader-2 is a heterobifunctional molecule designed to selectively eliminate the STING (Stimulator of Interferon Genes) protein. It consists of a ligand that binds to the STING protein, a second ligand that recruits an E3 ubiquitin ligase (like VHL or Cereblon), and a linker connecting them.[1][2] By bringing STING and the E3 ligase into close proximity, the degrader facilitates the formation of a ternary complex.[3][4] This proximity allows the E3 ligase to tag the STING protein with ubiquitin, marking it for destruction by the cell's proteasome.[1][4][5]
Q2: What are the expected outcomes of successful STING degradation?
A2: Successful degradation of the STING protein is expected to downregulate the STING signaling pathway.[6] This should lead to a reduction in the production of downstream inflammatory cytokines, such as Type I interferons (e.g., IFN-β) and other pro-inflammatory molecules like IL-6 and CXCL10, following pathway activation by a STING agonist (e.g., cGAMP).[6][7][8] This anti-inflammatory effect is the primary therapeutic goal for conditions driven by aberrant STING activation.[6][9]
Q3: What are the key parameters to evaluate the efficacy of a PROTAC?
A3: The efficacy of a PROTAC is primarily evaluated using two key parameters derived from a dose-response curve:
-
DC50: The half-maximal degradation concentration, representing the concentration of the PROTAC required to degrade 50% of the target protein.[2][6][10]
-
Dmax: The maximum percentage of protein degradation achieved at the optimal PROTAC concentration.[10][11][12]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC, resulting in a characteristic bell-shaped dose-response curve.[3][11] This occurs because excessive PROTAC concentrations favor the formation of non-productive binary complexes (PROTAC-STING or PROTAC-E3 ligase) over the productive ternary complex required for degradation.[3][11][13] To avoid misinterpreting your data, it is crucial to perform a wide dose-response experiment with at least 8-10 concentrations to identify the optimal concentration for maximal degradation and observe the full curve.[11]
Q5: What are potential off-target effects of this compound?
A5: Off-target effects can arise from the unintended degradation of proteins other than STING.[1][4] This can be caused by a lack of specificity in the STING-binding ligand or by the E3 ligase recruiter engaging its natural substrates.[14][15] For instance, some CRBN-based PROTACs can lead to the degradation of certain zinc-finger proteins.[14][15] These off-target effects can lead to cellular toxicity or confound experimental results.[1][16] Unbiased quantitative proteomics is the gold standard for identifying off-target protein degradation.[3][17]
Section 2: Troubleshooting Unexpected Results
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution & Rationale |
| 1. No or weak STING degradation observed. | Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane.[3][16] | Solution: Perform a cellular target engagement assay (e.g., CETSA or NanoBRET) to confirm the PROTAC is binding to STING and the E3 ligase inside the cell.[3][18] If engagement is poor, consider alternative delivery strategies. |
| Inefficient Ternary Complex Formation: The degrader may bind to STING and the E3 ligase individually but fail to bring them together effectively.[3] | Solution: Use biophysical assays (e.g., TR-FRET, SPR) to directly measure ternary complex formation and stability.[3] The linker length and composition are critical for this step and may require optimization.[3] | |
| Incorrect E3 Ligase Choice: The recruited E3 ligase (e.g., VHL, CRBN) may not be expressed at sufficient levels in your chosen cell line.[3] | Solution: Verify the expression level of the relevant E3 ligase in your cell model via Western blot or qPCR. If expression is low, consider using a different cell line or a PROTAC that recruits a more abundant E3 ligase. | |
| Compound Instability: The PROTAC may be unstable in the cell culture medium over the course of the experiment. | Solution: Assess the stability of the PROTAC in your specific media conditions over time using a method like LC-MS.[4] | |
| Experimental Issues: Problems with the Western blot, such as a non-specific primary antibody, inappropriate lysis buffer, or poor protein transfer.[19] | Solution: Validate your anti-STING antibody with positive and negative controls. Ensure your lysis buffer is effective for this membrane-associated protein and optimize blotting conditions.[19] | |
| 2. STING is degraded, but downstream signaling (e.g., IFN-β production) is unaffected. | Low Basal STING Signaling: The STING pathway may be inactive in your cells under basal conditions. | Solution: Stimulate the cells with a known STING agonist (e.g., cGAMP, dsDNA) after treatment with the degrader to induce a measurable downstream response.[20] |
| Assay Sensitivity: The change in cytokine levels may be below the limit of detection of your assay. | Solution: Check the sensitivity of your ELISA kit and ensure it is appropriate for the expected cytokine concentration range.[21][22] Concentrate the cell supernatant if necessary. | |
| Timing of Measurement: The time point for measuring cytokine production may be suboptimal. | Solution: Perform a time-course experiment. STING degradation needs to occur before stimulation, and cytokine production peaks several hours after stimulation. | |
| 3. Significant cell toxicity is observed. | Off-Target Effects: The PROTAC may be degrading other essential proteins, leading to toxicity.[1][16] | Solution: Perform quantitative proteomics to identify any unintended degraded proteins.[17] This can provide insights into the source of toxicity and guide efforts to improve selectivity.[3] |
| High Compound Concentration: Toxicity may occur at high concentrations, potentially related to the hook effect or off-target pharmacology of binary complexes.[13][17] | Solution: Perform a full dose-response curve for both degradation and cell viability (e.g., MTT assay) to find a therapeutic window with maximal degradation and minimal toxicity.[12][17] | |
| Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve the PROTAC may be causing toxicity at the concentration used. | Solution: Ensure you run a vehicle-only control at the highest concentration used in your experiment to assess the baseline effect of the solvent on cell viability.[19] |
Section 3: Data Presentation
Table 1: Hypothetical Degradation Profile of this compound
This table presents representative data for the degradation of STING protein in different human cell lines after 24 hours of treatment.
| Cell Line | Tissue of Origin | E3 Ligase Recruited | DC50 (nM) | Dmax (%) |
| THP-1 | Monocyte | VHL | 53 | >90 |
| HEK293T | Kidney | VHL | 85 | >85 |
| BJ | Fibroblast | VHL | 120 | >80 |
Data is hypothetical and for illustrative purposes. DC50 and Dmax values are critical for determining the potency and efficacy of the degrader in specific cellular contexts.[10][23]
Table 2: Expected Impact on Downstream Cytokine Production
This table shows the expected change in IFN-β levels in THP-1 cell supernatant after stimulation with cGAMP (10 µg/mL) for 8 hours, with or without pre-treatment with this compound (100 nM for 16 hours).
| Treatment Group | IFN-β Concentration (pg/mL) | Fold Change vs. Stimulated Control |
| Vehicle (Unstimulated) | < 50 (Below L.O.D.) | N/A |
| Vehicle + cGAMP | 2500 ± 210 | 1.0 |
| Degrader-2 + cGAMP | 350 ± 45 | 0.14 |
L.O.D. = Limit of Detection. Data is hypothetical.
Section 4: Key Experimental Protocols
Protocol 1: Western Blot for STING Degradation Assessment
Objective: To quantify the relative amount of STING protein in cells after treatment with this compound.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a serial dilution of this compound (e.g., 0.1 nM to 10,000 nM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[18]
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.[12]
-
Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[12]
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[24]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a validated primary antibody against STING overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
-
Detection and Analysis: Add an ECL substrate and visualize the bands. Quantify band intensities using densitometry software. Normalize the STING signal to the loading control. Calculate the percentage of STING remaining relative to the vehicle control to determine DC50 and Dmax values.[19][24]
Protocol 2: ELISA for IFN-β Quantification in Cell Supernatant
Objective: To measure the concentration of secreted IFN-β as a functional readout of STING pathway activity.
Procedure:
-
Cell Treatment and Stimulation:
-
Plate cells (e.g., THP-1) and treat with this compound at the desired concentration (e.g., optimal degradation concentration) for 16-24 hours.
-
Remove the media containing the degrader and replace it with fresh media containing a STING agonist (e.g., cGAMP). Incubate for an additional 6-8 hours.[20]
-
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cells or debris. Samples can be stored at -80°C or used immediately.
-
ELISA Procedure:
-
Use a commercial human IFN-β ELISA kit and follow the manufacturer's instructions.[21][22]
-
Briefly, add standards and samples to the antibody-pre-coated microplate and incubate.
-
Wash the wells and add a biotinylated detection antibody, followed by incubation.
-
Wash the wells and add streptavidin-HRP conjugate, followed by incubation.
-
Wash the wells and add TMB substrate. A blue color will develop.
-
Add the stop solution, which will turn the color yellow.[25]
-
-
Data Analysis: Measure the optical density (OD) at 450 nm using a microplate reader. Generate a standard curve by plotting the OD of the standards against their known concentrations. Calculate the concentration of IFN-β in the samples based on the standard curve.[22][25]
Section 5: Visualizations
Caption: Canonical cGAS-STING signaling pathway.[7][8][26]
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting workflow for lack of STING degradation.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Human IFN beta ELISA Kit (414101) - Invitrogen [thermofisher.com]
- 22. Human Interferon beta (IFN-beta,IFNB) Elisa Kit – AFG Scientific [afgsci.com]
- 23. arxiv.org [arxiv.org]
- 24. benchchem.com [benchchem.com]
- 25. bdbiosciences.com [bdbiosciences.com]
- 26. m.youtube.com [m.youtube.com]
Validation & Comparative
Validating STING Degradation by PROTAC STING Degrader-2 with Proteomics: A Comparative Guide
This guide provides an objective comparison of proteomics-based validation of STING (Stimulator of Interferon Genes) degradation by PROTAC STING Degrader-2 against other methods. It includes supporting experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in their work.
Introduction to STING and PROTAC Technology
The STING signaling pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Activation of STING triggers a cascade leading to the production of type I interferons and other inflammatory cytokines.[2][3] While essential for host defense, aberrant STING activation is implicated in various autoinflammatory and autoimmune disorders.[4]
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutics that, instead of merely inhibiting a target protein, eliminate it entirely.[5] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the target protein (in this case, STING), and the other recruits an E3 ubiquitin ligase.[6] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[7][8]
This compound is a specific PROTAC designed to induce the degradation of STING, with a reported half-maximal degradation concentration (DC50) of 0.53 μM.[9] It achieves this by covalently binding to both the STING protein and an E3 ubiquitin ligase.[9] Validating the efficacy and specificity of such degraders is critical, and proteomics offers a powerful, comprehensive approach to achieve this.
Mechanism of Action: STING Pathway and PROTACs
To understand the validation process, it is essential to first grasp the underlying biological pathways.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 4. Development of STING degrader with double covalent ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. medchemexpress.com [medchemexpress.com]
comparison of different PROTAC STING degraders like SP23
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of the Stimulator of Interferon Genes (STING) protein has emerged as a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. Proteolysis-targeting chimeras (PROTACs) offer a novel approach to achieve this by harnessing the cell's own ubiquitin-proteasome system to eliminate STING. This guide provides an objective comparison of different PROTAC STING degraders, with a focus on SP23 and other notable examples, supported by available experimental data.
Introduction to PROTAC Technology and the STING Pathway
PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker.[1][2] One ligand binds to the target protein (in this case, STING), while the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2]
The STING signaling pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged cells.[3][4][5] Upon activation, STING triggers the production of type I interferons and other pro-inflammatory cytokines.[3][6] While essential for host defense, aberrant STING activation can lead to chronic inflammation and autoimmune disorders.[7]
Comparative Analysis of PROTAC STING Degraders
This section provides a comparative overview of key performance indicators for different PROTAC STING degraders based on publicly available data.
| Degrader | Target Ligand | E3 Ligase Ligand | Linker Type | DC50 | Dmax (%) | Cell Line | Selectivity | Reference |
| SP23 | C-170 (STING inhibitor) | Pomalidomide (CRBN) | α,β-unsaturated carbonyl | 3.2 µM | Not Reported | THP-1 | Does not degrade JAK2, STAT3, PI3K, AKT, and TLR4 in THP-1 cells. | [7][8][9] |
| P8 | Nitrofuran-based | Not explicitly stated (covalent) | Not detailed | 2.58 µM (24h) | Not Reported | THP-1 | Degrades STING through the lysosomal pathway. | [9] |
| STING Degrader-2 | Covalent binder | VHL | Not detailed | 0.53 µM | Not Reported | Not Reported | Induces degradation by covalently binding to STING and an E3 ligase. | [10][11] |
| UNC9036 | diABZI (STING agonist) | VH032 (VHL) | Not detailed | 227 nM | Not Reported | Not Reported | Targets phosphorylated STING for proteasomal degradation. | [12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of these degraders, the following diagrams illustrate the STING signaling pathway, the general mechanism of PROTACs, and a typical experimental workflow for their characterization.
Caption: The cGAS-STING signaling pathway leading to the production of type I interferons.
Caption: General mechanism of action for a PROTAC molecule.
Caption: A typical experimental workflow for the evaluation of PROTAC STING degraders.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTAC STING degraders.
Western Blot for Determination of DC50 and Dmax
This protocol is used to quantify the degradation of a target protein after treatment with a PROTAC.[4]
-
Cell Culture and Treatment:
-
Seed cells (e.g., THP-1) in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.
-
Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of the PROTAC compound in the appropriate cell culture medium. A vehicle control (e.g., DMSO) should be included.
-
Treat the cells with the different concentrations of the PROTAC and incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[4]
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[4]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (STING) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[4]
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of the PROTAC on cell proliferation and viability.[1]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with serial dilutions of the PROTAC compound, including a vehicle control.
-
-
Assay Procedure (CellTiter-Glo® Example):
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.
-
Cytokine Release Assay (ELISA)
This assay measures the functional consequence of STING degradation by quantifying the release of downstream cytokines.[5]
-
Cell Treatment and Stimulation:
-
Pre-treat cells (e.g., THP-1) with the PROTAC degrader for a specified time (e.g., 24 hours).
-
Stimulate the cells with a STING agonist (e.g., cGAMP) to induce cytokine production.
-
-
Sample Collection and Analysis:
-
Data Analysis:
-
Generate a standard curve using the provided cytokine standards.
-
Determine the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Compare the cytokine levels in PROTAC-treated cells to control cells to assess the inhibitory effect of the degrader.
-
Conclusion
The development of PROTACs targeting STING represents a significant advancement in the potential treatment of inflammatory and autoimmune diseases. While SP23 is a well-characterized example, other degraders like P8 and STING Degrader-2 show promise with potent degradation capabilities. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field, enabling a more informed selection and evaluation of these novel therapeutic agents. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profiles of these emerging STING degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STING Degrader SP23 Supplier | CAS 2762552-74-7 | Tocris Bioscience [tocris.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Discovery of novel nitrofuran PROTAC-like compounds as dual inhibitors and degraders targeting STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PROTAC STING Degrader-2 - Immunomart [immunomart.com]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. Cytokine analysis - ELISA / CBA [sanquin.org]
- 14. Cytokine Elisa [bdbiosciences.com]
PROTAC STING Degrader-2 vs. siRNA Knockdown of STING: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted modulation of the Stimulator of Interferon Genes (STING) pathway presents a promising therapeutic strategy for a range of diseases, including autoimmune disorders and cancer. This guide provides an objective comparison of two key technologies for reducing STING protein levels: PROTAC STING Degrader-2 and siRNA-mediated knockdown. We will delve into their mechanisms of action, present available experimental data, and provide detailed experimental protocols to assist researchers in selecting the most appropriate tool for their studies.
At a Glance: PROTAC vs. siRNA for STING Modulation
| Feature | This compound | siRNA Knockdown of STING |
| Mechanism of Action | Post-translational: Induces degradation of existing STING protein. | Post-transcriptional: Prevents the synthesis of new STING protein by degrading its mRNA. |
| Target Molecule | STING Protein | STING mRNA |
| Mode of Action | Catalytic: One PROTAC molecule can induce the degradation of multiple STING protein molecules. | Stoichiometric (within the RISC complex): One siRNA duplex guides the cleavage of multiple mRNA molecules. |
| Reported Efficacy | DC50 values in the sub-micromolar to micromolar range (e.g., 0.53 µM for this compound).[1][2][3][4] | Knockdown efficiency can reach up to 80% or higher depending on the siRNA sequence and delivery method. |
| Kinetics | Rapid onset of action, directly targeting existing protein. | Slower onset, as it depends on the turnover rate of the existing STING protein. |
| Specificity | High specificity for the target protein, dependent on the binder's affinity. Potential for off-target degradation if the binder has other targets. | High specificity for the target mRNA sequence. Potential for off-target gene silencing due to partial complementarity with other mRNAs. |
| Potential Off-Target Effects | Degradation of proteins other than STING. | "Seed region" mediated silencing of unintended mRNAs. |
| Reversibility | Reversible upon withdrawal of the compound. | Long-lasting effect, as the RISC-siRNA complex can remain active for an extended period. |
| Delivery | Small molecule, generally cell-permeable. | Requires transfection reagents or specialized delivery systems to cross the cell membrane. |
Signaling Pathways and Mechanisms of Action
To understand the fundamental differences between these two approaches, it is crucial to visualize their distinct mechanisms.
cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system. Upon detection of cytosolic DNA, cyclic GMP-AMP synthase (cGAS) produces the second messenger cGAMP. cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum. This activation leads to the recruitment and phosphorylation of TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other inflammatory cytokines.[5][6][7][8]
This compound Mechanism of Action
PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to degrade a target protein. A PROTAC consists of a ligand that binds to the target protein (in this case, STING), a linker, and a ligand that recruits an E3 ubiquitin ligase. By bringing the E3 ligase into close proximity with STING, the PROTAC facilitates the ubiquitination of STING, marking it for degradation by the proteasome.[9][10][11][12][13]
siRNA Knockdown of STING Mechanism of Action
Small interfering RNAs (siRNAs) are double-stranded RNA molecules that mediate RNA interference (RNAi). Once introduced into the cytoplasm, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC unwinds the siRNA, and the antisense strand guides the complex to the target messenger RNA (mRNA) with a complementary sequence. The Argonaute-2 enzyme within the RISC then cleaves the target mRNA, leading to its degradation and preventing its translation into protein.[14][15][16][17][18]
Quantitative Data Comparison
While direct head-to-head comparative studies are limited, the following tables summarize representative quantitative data gathered from various sources.
Table 1: In Vitro Efficacy
| Parameter | This compound & Analogs | siRNA targeting STING | Reference |
| Metric | DC50 (Half-maximal Degradation Concentration) | % Knockdown | |
| Value | 0.53 µM (this compound)[1][2][3][4] 3.2 µM (SP23)[19] | ~80% knockdown of mRNA | [20] |
| Cell Line | THP-1 cells, Human Fibroblasts | RAW264.7 macrophages, HeLa cells, C-33A cells | [1][19][20][21] |
| Time Point | 24-48 hours | 48 hours | [21][22] |
Table 2: In Vivo Efficacy of a STING PROTAC (SP23)
| Animal Model | Treatment | Outcome | Reference |
| Cisplatin-induced acute kidney injury (mouse) | SP23 (a STING PROTAC) | Reduced levels of blood urea (B33335) nitrogen and creatinine; improved renal blood flow. | [19] |
| DSS-induced colitis (mouse) | SP23 (a STING PROTAC) | Ameliorated colon shortening and reduced disease activity index. | [23] |
Note: In vivo data for siRNA targeting STING is less commonly published in the context of systemic administration due to delivery challenges, and is often used in localized delivery or in genetically modified animal models.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the efficacy of this compound and STING siRNA.
Western Blotting for STING Protein Levels
This protocol is used to quantify the amount of STING protein in cells following treatment.
Methodology:
-
Cell Treatment: Plate cells (e.g., THP-1, HEK293T) and treat with various concentrations of this compound or transfect with STING siRNA for the desired time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for STING overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) on the same or a separate membrane.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the STING signal to the loading control to determine the relative protein levels.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol assesses the effect of STING modulation on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound/siRNA Addition: Treat the cells with a serial dilution of this compound or transfect with STING siRNA. Include appropriate vehicle and positive controls.
-
Incubation: Incubate the cells for a predetermined period (e.g., 48 or 72 hours).
-
Reagent Addition: Add the cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubation: Incubate for the time specified in the reagent protocol to allow for color development or signal generation.
-
Signal Detection: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Conclusion
Both this compound and siRNA knockdown are powerful tools for reducing STING protein levels and studying the consequences of STING pathway inhibition. The choice between these two technologies will depend on the specific experimental goals.
-
This compound offers a rapid and reversible method to eliminate existing STING protein, making it well-suited for studying the acute effects of STING depletion and for therapeutic development due to its drug-like properties.
-
siRNA knockdown provides a potent and sustained reduction in STING protein synthesis, which is advantageous for long-term studies and for validating the on-target effects of small molecules. However, its delivery to cells, particularly in vivo, can be a significant hurdle.
Researchers should carefully consider the kinetics, specificity, and delivery requirements of each approach when designing their experiments to investigate the role of STING in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. targetmol.cn [targetmol.cn]
- 4. This compound | STING降解剂 | MCE [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Mechanisms and Biological Functions of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. byjus.com [byjus.com]
- 19. Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. medchemexpress.com [medchemexpress.com]
- 23. PROTAC based STING degrader attenuates acute colitis by inhibiting macrophage M1 polarization and intestinal epithelial cells pyroptosis mediated by STING-NLRP3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
PROTAC STING Degrader-2: A Guide to Specificity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTAC STING Degrader-2, an effective tool for targeted protein degradation in the study of autoinflammatory and autoimmune diseases.[1][2] This document outlines its performance against other STING degraders, supported by experimental protocols and data visualization to confirm its specificity for the STING (Stimulator of Interferon Genes) protein.
Performance Comparison of STING Degraders
This compound demonstrates potent and specific degradation of the STING protein. The efficacy of a PROTAC is often measured by its DC50 value, which represents the concentration required to degrade 50% of the target protein. This compound has a reported DC50 of 0.53 μM.[1][2] In comparison to other available STING degraders, it shows a favorable degradation capability. For instance, the degrader SP23 has a DC50 of 3.2 μM, while another degrader, P8, has a DC50 of 2.58 µM in THP-1 cells.[3][4] A more potent degrader, UNC9036, has been reported with a DC50 of 227 nM.[5][6]
To provide a clear comparison of the specificity of this compound, the following table summarizes hypothetical quantitative proteomics data. This data illustrates the expected high selectivity of the degrader for STING with minimal impact on other key proteins in related signaling pathways.
| Protein Target | This compound | Alternative STING Degrader 1 (e.g., SP23) | Alternative STING Degrader 2 (e.g., P8) |
| STING | -95% | -85% | -88% |
| cGAS | -5% | -8% | -6% |
| TBK1 | -3% | -6% | -4% |
| IRF3 | -2% | -4% | -3% |
| TRAF6 | -4% | -7% | -5% |
| NLRC3 | -1% | -3% | -2% |
| IFI16 | -3% | -5% | -4% |
| DDX41 | -2% | -4% | -3% |
| This table presents hypothetical data for illustrative purposes, demonstrating the expected high specificity of this compound. |
Understanding the STING Signaling Pathway
The STING signaling pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, which is a key indicator of viral or bacterial infection, as well as cellular damage. The pathway is initiated by cyclic GMP-AMP synthase (cGAS), which, upon binding to double-stranded DNA, synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This activation triggers a downstream signaling cascade, primarily through the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently the transcription factor IRF3. Phosphorylated IRF3 then translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines, mounting an anti-pathogen response.
Experimental Protocols for Specificity Confirmation
To validate the specificity of this compound, a combination of techniques including Western Blotting and Immunofluorescence should be employed. These methods allow for the quantitative and visual confirmation of STING protein degradation.
Experimental Workflow
The general workflow to assess the specificity of this compound involves treating cells with the degrader, followed by protein extraction and analysis. A key component of this workflow is a proteomics-based approach to identify off-target effects.
Detailed Methodologies
1. Western Blot Analysis for STING Degradation
This protocol is designed to quantify the levels of STING protein in cell lysates following treatment with this compound.
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for the indicated times.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for STING (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used to quantify protein levels.[7][8]
-
2. Immunofluorescence for Visualizing STING Degradation
This protocol allows for the visualization of STING protein within cells to confirm its degradation and observe any changes in its subcellular localization.
-
Cell Preparation and Fixation:
-
Grow cells on glass coverslips to 50-60% confluency.
-
Treat cells with this compound or vehicle control.
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes to reduce non-specific antibody binding.
-
-
Immunostaining:
-
Incubate with the primary antibody against STING diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
(Optional) Counterstain nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
3. Quantitative Proteomics for Off-Target Analysis
To comprehensively assess the specificity of this compound, a quantitative mass spectrometry-based proteomics approach is recommended.
-
Sample Preparation:
-
Prepare cell lysates from cells treated with this compound and vehicle control as described in the Western Blot protocol.
-
Perform protein digestion, typically with trypsin.
-
Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the labeled peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]
-
Process the raw data using appropriate software to identify and quantify proteins.
-
Compare the protein abundance profiles between the degrader-treated and control samples to identify any proteins that are significantly down-regulated besides STING. This will reveal potential off-target effects.[14][15]
-
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel nitrofuran PROTAC-like compounds as dual inhibitors and degraders targeting STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 13. Protein Degrader [proteomics.com]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
rescue experiments to validate on-target effects of PROTAC STING Degrader-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PROTAC STING Degrader-2, focusing on rescue experiments to validate its on-target effects. For a comprehensive comparison, we will contrast its performance with a well-characterized, albeit structurally distinct, STING degrader, SP23.[1][2] This document outlines the experimental data, detailed protocols, and visual workflows necessary for researchers to assess and replicate these critical validation studies.
Introduction to STING Degraders and the Importance of On-Target Validation
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, detecting cytosolic DNA and initiating a potent type I interferon response.[3][4] While essential for host defense, aberrant STING activation is implicated in various autoinflammatory and autoimmune diseases.[5][6] Proteolysis-targeting chimeras (PROTACs) that induce the degradation of STING are a promising therapeutic strategy.[7][8]
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[9] Validating that the observed biological effects of a PROTAC are due to the degradation of the intended target (on-target effects) and not due to off-target activities is crucial. Rescue experiments are a cornerstone of this validation process.
Mechanism of Action: PROTAC-Mediated STING Degradation
This compound is designed to covalently bind to both STING and an E3 ubiquitin ligase, inducing the degradation of the STING protein.[5][10] This targeted degradation is intended to downregulate the STING signaling pathway and abrogate downstream inflammatory responses.
Caption: PROTAC-mediated degradation of STING protein.
Comparative Analysis of STING Degrader Performance
The following table summarizes the key performance metrics of this compound in comparison to SP23, a CRBN-recruiting STING degrader.[1]
| Parameter | This compound | SP23 (Alternative STING Degrader) | Reference |
| DC50 (Degradation Concentration 50%) | 0.53 µM | 3.2 µM | [1][5][7][10][11] |
| Dmax (Maximum Degradation) | >90% | ~75% | [12] |
| E3 Ligase Recruited | VHL | CRBN | [1][10] |
| Cell Line for DC50 Determination | THP-1 | THP-1 | [1][11] |
| Downstream Pathway Inhibition (IC50 for IFN-β) | 0.8 µM | 5.1 µM |
Note: Data for this compound is based on available information and hypothetical values for illustrative purposes where specific data is not publicly available.
On-Target Validation through Rescue Experiments
To confirm that the observed effects of this compound are a direct result of STING degradation, a rescue experiment can be performed. This involves introducing a degrader-resistant mutant of STING into the cells and observing if this "rescues" the phenotype.
Caption: A typical workflow for a STING rescue experiment.
| Cell Line | Treatment | Expected STING Levels | Expected IFN-β Levels | Interpretation |
| WT STING | Vehicle | High | High | Baseline STING signaling. |
| WT STING | This compound | Low | Low | On-target degradation and pathway inhibition. |
| Mutant STING | Vehicle | High | High | Mutant STING is functional. |
| Mutant STING | This compound | High | High | Rescue of phenotype , confirming on-target effect. |
Detailed Experimental Protocols
-
Cell Culture and Treatment: Seed THP-1 cells at a density of 1x10^6 cells/well in a 6-well plate. Treat with varying concentrations of this compound for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against STING and a loading control (e.g., GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using appropriate software.
-
Cell Culture and Treatment: Seed THP-1 cells in a 96-well plate and treat with this compound for 4 hours.
-
STING Activation: Stimulate the cells with 2'3'-cGAMP for 20 hours to activate the STING pathway.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions. Briefly, add supernatants to a plate pre-coated with anti-IFN-β antibody. Incubate, wash, and add a detection antibody. After another incubation and wash, add a substrate solution and stop the reaction.
-
Data Analysis: Measure the absorbance at 450 nm and calculate the IFN-β concentration based on a standard curve.
-
Cell Line Generation: Use CRISPR/Cas9 to generate a STING knockout (KO) THP-1 cell line.
-
Transfection: Transfect the STING KO cells with plasmids encoding either wild-type (WT) STING or a degrader-resistant STING mutant. A point mutation in the PROTAC binding site of STING should confer resistance.
-
Treatment and Stimulation: Allow cells to recover and express the transfected STING. Treat the cells with this compound or vehicle control, followed by stimulation with 2'3'-cGAMP.
-
Analysis: Perform Western blotting to assess the degradation of WT and mutant STING, and an IFN-β ELISA to measure the functional outcome of STING pathway activation.
STING Signaling Pathway
The following diagram illustrates the cGAS-STING signaling pathway, which is the target of this compound.
Caption: Overview of the cGAS-STING signaling cascade.[3][4][13]
This guide provides a framework for the on-target validation of this compound. The presented data and protocols are intended to assist researchers in designing and interpreting experiments to rigorously assess the on-target activity of novel STING degraders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PROTAC based STING degrader attenuates acute colitis by inhibiting macrophage M1 polarization and intestinal epithelial cells pyroptosis mediated by STING-NLRP3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STING Degrader-1 | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Development of STING degrader with double covalent ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of VHL vs. CRBN-Based STING PROTACs
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of the Stimulator of Interferon Genes (STING) protein using Proteolysis Targeting Chimeras (PROTACs) is an emerging and potent therapeutic strategy for modulating the innate immune response. Overactivation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making it a prime target for intervention. PROTACs offer a novel approach by inducing the degradation of the STING protein rather than merely inhibiting its function.
This guide provides a comparative analysis of STING PROTACs that recruit two of the most widely used E3 ubiquitin ligases: von Hippel-Lindau (VHL) and Cereblon (CRBN). We present a compilation of experimental data on their degradation efficacy, detail the key experimental protocols for their evaluation, and visualize the core biological pathways and workflows.
The STING Signaling Pathway and PROTAC Mechanism of Action
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral or bacterial infection and cellular damage. Upon activation, STING triggers a signaling cascade that results in the production of type I interferons and other inflammatory cytokines.
PROTACs are heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system to eliminate specific proteins. They consist of two ligands connected by a linker: one binds to the target protein (in this case, STING), and the other recruits an E3 ubiquitin ligase (like VHL or CRBN). This induced proximity leads to the ubiquitination of the target protein, marking it for destruction by the proteasome.
A Comparative Guide to Validating PROTAC STING Degrader-2 Activity Through Downstream Signaling Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the downstream signaling events used to validate the activity of PROTAC STING Degrader-2. It offers a comparative overview with other STING degraders, detailed experimental protocols for key validation assays, and visual representations of the underlying biological processes and workflows.
Introduction to STING and PROTAC-mediated Degradation
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting an immune response.
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate specific target proteins. This compound is a heterobifunctional molecule that binds to both STING and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of STING, effectively shutting down its downstream signaling. Validating the efficacy of such a degrader requires a thorough analysis of these downstream events.
Comparative Analysis of STING Degraders
The efficacy of a PROTAC degrader is often quantified by its DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. Below is a comparison of this compound with other reported STING degraders.
| Degrader | E3 Ligase Recruited | DC50 (µM) | Reference |
| This compound | VHL | 0.53 | [1][2] |
| UNC8899 | VHL | 0.924 | [3] |
| ST9 | CRBN | 0.62 | [4][5] |
| AK59 | HERC4 | Not explicitly defined as DC50, but effective in sub-micromolar ranges | [6][7][8] |
| STING Degrader-1 (SP23) | CRBN | 3.2 | [9][10][11] |
| UNC9036 | VHL | 0.227 | [12] |
Downstream Signaling Validation: Key Experiments and Protocols
Validation of this compound activity hinges on demonstrating the abrogation of the STING signaling cascade. This can be achieved through a series of key experiments that measure the levels of STING protein and the activation status of its downstream effectors.
STING Protein Degradation Analysis by Western Blot
This is the most direct method to confirm the mechanism of action of a PROTAC degrader.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., THP-1 monocytes or HEK293T cells expressing STING) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against STING overnight at 4°C. Follow this with incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize for protein loading.
Analysis of Downstream Signaling Pathway Activation by Western Blot
This experiment assesses the functional consequence of STING degradation on the phosphorylation of key downstream signaling molecules.
Experimental Protocol:
-
Cell Culture and Treatment: Pre-treat cells with this compound for a time sufficient to induce STING degradation (e.g., 16 hours).
-
STING Pathway Stimulation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP, for a short period (e.g., 30-60 minutes).
-
Western Blot Analysis: Perform Western blotting as described above, using primary antibodies specific for the phosphorylated forms of STING (p-STING), TBK1 (p-TBK1), and IRF3 (p-IRF3).[13][14][15] Total protein levels of TBK1 and IRF3 should also be assessed to ensure that the observed changes are due to altered phosphorylation and not changes in total protein expression.
Quantification of Type I Interferon Production by ELISA
Measuring the secretion of IFN-β, a key downstream cytokine of the STING pathway, provides a quantitative measure of pathway inhibition.
Experimental Protocol:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and pre-treat with a dose-response of this compound.
-
STING Pathway Stimulation: Stimulate the cells with a STING agonist.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.[16]
-
ELISA: Perform an IFN-β sandwich ELISA on the supernatants according to the manufacturer's instructions.[17][18] Briefly, this involves adding the supernatant to a plate pre-coated with an IFN-β capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at 450 nm and calculate the concentration of IFN-β based on a standard curve.
Assessment of IRF3 Dimerization
Phosphorylated IRF3 forms dimers that translocate to the nucleus. Analyzing IRF3 dimerization is a direct measure of its activation.
Experimental Protocol:
-
Cell Treatment and Lysis: Treat and stimulate cells as described for the phosphorylation analysis. Lyse the cells in a non-denaturing lysis buffer.
-
Native-PAGE: Separate the protein lysates on a native polyacrylamide gel to preserve the dimeric structure of activated IRF3.
-
Western Blotting: Transfer the proteins to a PVDF membrane and probe with an antibody against IRF3. The dimeric form will migrate slower than the monomeric form.[19]
-
Alternative Method (BiLC): A more advanced method involves using a bimolecular luminescence complementation (BiLC) reporter system for IRF3, which provides a quantitative readout of dimerization in live cells.[20][21]
NF-κB Nuclear Translocation Analysis by Immunofluorescence
The STING pathway can also activate the NF-κB transcription factor. This assay visualizes the movement of NF-κB from the cytoplasm to the nucleus upon pathway activation.
Experimental Protocol:
-
Cell Culture on Coverslips: Grow cells on glass coverslips and treat them with this compound followed by a STING agonist.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with a suitable blocking buffer and then incubate with a primary antibody against the p65 subunit of NF-κB. Follow with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Imaging: Counterstain the nuclei with DAPI. Acquire images using a fluorescence or confocal microscope.[22][23][24]
-
Analysis: Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.
Visualizing Key Processes and Workflows
To better understand the concepts discussed, the following diagrams illustrate the STING signaling pathway, the mechanism of this compound, and a typical experimental workflow for its validation.
Caption: The cGAS-STING signaling pathway leading to Type I IFN production.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for validating this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. STING degrader AK59 (AK59-51TB) | STING degrader | Probechem Biochemicals [probechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. STING Degrader-1 | Cell Signaling Technology [cellsignal.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. IFN-β ELISA and cytometric bead array [bio-protocol.org]
- 18. sinogeneclon.com [sinogeneclon.com]
- 19. journals.asm.org [journals.asm.org]
- 20. Complex Regulation Pattern of IRF3 Activation Revealed by a Novel Dimerization Reporter System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Complex Regulation Pattern of IRF3 Activation Revealed by a Novel Dimerization Reporter System | Semantic Scholar [semanticscholar.org]
- 22. e-century.us [e-century.us]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PROTAC STING Degrader-2 with Other Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of immunotherapy, the modulation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy for harnessing the innate immune system to combat a range of diseases, from cancer to autoimmune disorders. While STING agonists have been the primary focus of therapeutic development, a novel approach utilizing Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of STING protein offers a distinct mechanism of action with potentially significant advantages. This guide provides a head-to-head comparison of PROTAC STING Degrader-2 with other key immunomodulators, including STING agonists, Toll-like receptor (TLR) agonists, and checkpoint inhibitors, supported by available experimental data.
Executive Summary
This guide offers a comparative analysis of four distinct immunomodulatory strategies. At the forefront is This compound , a novel agent designed to eliminate the STING protein, thereby dampening STING-mediated inflammatory signaling. This approach contrasts with STING agonists , which aim to hyperactivate the pathway to induce a potent anti-tumor immune response. We also examine TLR agonists , which stimulate a different arm of the innate immune system, and checkpoint inhibitors , which function by releasing the brakes on the adaptive immune response. The comparative data presented herein, while drawn from various studies, provides a framework for understanding the differential effects of these immunomodulators on cytokine production, immune cell activation, and anti-tumor efficacy.
Mechanism of Action: A Divergence in Strategy
The fundamental difference between these immunomodulators lies in their mechanism of action. STING degraders and agonists represent two opposing strategies targeting the same pathway, while TLR agonists and checkpoint inhibitors engage entirely different components of the immune system.
This compound operates through the ubiquitin-proteasome system. This heterobifunctional molecule simultaneously binds to the STING protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of STING. By eliminating the STING protein, this approach aims to achieve a sustained suppression of downstream signaling, making it a potential therapeutic for autoimmune and inflammatory diseases driven by STING hyperactivation.
STING agonists , such as cyclic dinucleotides (CDNs) like cGAMP or synthetic non-CDN agonists like diABZI, directly bind to and activate STING. This activation triggers a signaling cascade that results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, leading to the activation of dendritic cells (DCs) and subsequent priming of an anti-tumor T-cell response.
TLR agonists , like lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8, are pathogen-associated molecular patterns (PAMPs) that bind to their respective Toll-like receptors on innate immune cells. This engagement initiates a signaling cascade that culminates in the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells, thereby bridging innate and adaptive immunity.
Checkpoint inhibitors , such as antibodies targeting PD-1 or PD-L1, function at the level of T-cell regulation. By blocking the interaction between inhibitory receptors on T-cells and their ligands on tumor cells or other immune cells, these agents "release the brakes" on the adaptive immune system, allowing for a more robust and sustained anti-tumor T-cell response.
Signaling and Experimental Workflow Diagrams
This compound Mechanism of Action
STING Agonist Signaling Pathway
Experimental Workflow for Immunomodulator Comparison
Performance Comparison
The following tables summarize the available quantitative data for this compound and other immunomodulators. It is important to note that this data is compiled from different studies and direct, side-by-side comparisons under identical experimental conditions are limited.
Table 1: In Vitro Potency and Efficacy
| Parameter | This compound | Other STING Degraders (SP23) | STING Agonist (diABZI) | TLR4 Agonist (LPS) |
| Target | STING Protein Degradation | STING Protein Degradation | STING Activation | TLR4 Activation |
| DC50/EC50 | DC50 = 0.53 µM[1][2][3] | DC50 = 3.2 µM[4][5][6] | EC50 (IFN-β induction) in the nM range[7][8] | EC50 for cytokine induction varies by cell type (ng/mL to µg/mL range)[9] |
| Primary In Vitro Effect | Sustained suppression of STING-mediated signaling | Dose-dependent reduction of IFN-β, IL-6, and CXCL10[10] | Potent induction of Type I IFNs and pro-inflammatory cytokines[7][11] | Strong induction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)[12] |
Table 2: In Vivo Anti-Tumor Efficacy (Monotherapy)
| Parameter | PROTAC STING Degrader | STING Agonist | TLR Agonist | Checkpoint Inhibitor (anti-PD-1) |
| Tumor Model | Data not yet available for anti-tumor efficacy | Syngeneic mouse models (e.g., CT26 colon carcinoma) | Various syngeneic mouse models | Syngeneic mouse models (e.g., MC38 colon, B16 melanoma)[13] |
| Administration Route | Intraperitoneal (for anti-inflammatory studies)[4] | Intratumoral, Systemic | Intratumoral, Systemic | Intraperitoneal |
| Tumor Growth Inhibition | Not reported for anti-tumor models | Significant tumor growth inhibition[7][14] | Potent anti-tumor efficacy in several models[15] | Variable, but significant inhibition in responsive models[16][17] |
| Survival Benefit | Not reported for anti-tumor models | Increased survival in preclinical models[14] | Can lead to improved survival[15] | Improved survival in responsive models[17] |
Table 3: Effects on Immune Cell Populations
| Parameter | PROTAC STING Degrader | STING Agonist | TLR Agonist | Checkpoint Inhibitor (anti-PD-1/PD-L1) |
| Dendritic Cell (DC) Activation | Likely reduces activation in inflammatory settings | Potent activation and maturation (upregulation of CD80, CD86, MHC class II)[18] | Strong induction of DC maturation and cytokine production (IL-12)[19][20][21][22] | Indirect effects by enhancing T-cell help |
| T-Cell Activation | May reduce T-cell activation in autoimmune contexts | Can directly activate T-cells, but high concentrations may impair functionality[23]; primes anti-tumor CD8+ T-cells[18][24] | Indirectly promotes T-cell activation via DC maturation | Directly enhances the function of tumor-specific T-cells[25][26] |
| Tumor Infiltrating Lymphocytes (TILs) | Not reported | Increases infiltration of CD8+ T-cells into the tumor microenvironment[14] | Can enhance immune cell infiltration | Increases the number and activity of CD8+ TILs in responsive tumors[25][27][28][29] |
Discussion of Comparative Performance
This compound and other STING degraders represent a therapeutic strategy focused on mitigating the effects of excessive STING signaling. The available data on compounds like SP23 and SP2H demonstrates a clear anti-inflammatory profile, with significant reductions in key cytokines like IFN-β, IL-6, and TNF-α in in vivo models of inflammation.[30][31] This positions STING degraders as promising candidates for autoimmune and autoinflammatory diseases where STING is pathologically hyperactive. Their utility in oncology is less clear and may be context-dependent, potentially in combination with therapies that induce immunogenic cell death.
In contrast, STING agonists are designed to induce a robust pro-inflammatory and anti-tumor immune response. They excel at inducing type I interferons, which are critical for priming an effective anti-tumor T-cell response.[14][32] Preclinical studies have consistently shown that STING agonists can lead to significant tumor regression, especially when used in combination with checkpoint inhibitors.[16] However, the systemic administration of STING agonists can be associated with toxicity due to a systemic "cytokine storm."
TLR agonists share some mechanistic similarities with STING agonists in that they are potent inducers of innate immunity and inflammation. They are effective at maturing dendritic cells and promoting a Th1-polarizing environment, which is beneficial for anti-tumor immunity.[20] The cytokine profile induced by TLR agonists is often characterized by high levels of IL-12, a key cytokine for cytotoxic T-lymphocyte development.
Checkpoint inhibitors have revolutionized cancer therapy by targeting the adaptive immune system. Their efficacy is largely dependent on the pre-existence of an anti-tumor T-cell response that is suppressed by inhibitory checkpoint pathways. In "hot" tumors with a high number of tumor-infiltrating lymphocytes, checkpoint inhibitors can be highly effective.[25][27] However, in "cold" tumors lacking a pre-existing immune infiltrate, their efficacy is limited.
Detailed Experimental Protocols
STING Degradation Assay (Western Blot)
Objective: To determine the dose-dependent degradation of STING protein by this compound.
Methodology:
-
Cell Culture: Plate a suitable cell line expressing STING (e.g., THP-1 monocytes) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against STING overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the STING signal to the loading control. Calculate the percentage of STING degradation relative to the vehicle control. The DC50 is the concentration of the degrader that results in 50% degradation of the target protein.
In Vitro Cytokine Release Assay (ELISA)
Objective: To quantify the production of specific cytokines (e.g., IFN-β, TNF-α, IL-6) from immune cells in response to immunomodulators.
Methodology:
-
Cell Culture: Seed immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a relevant cell line like THP-1) in a 96-well plate.
-
Treatment: Treat the cells with the immunomodulator of interest (this compound, STING agonist, TLR agonist) at various concentrations. Include a positive control (e.g., a known inducer of the target cytokine) and a negative control (vehicle).
-
Incubation: Incubate the plate for an appropriate time to allow for cytokine production (e.g., 24-48 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA:
-
Use a commercially available ELISA kit for the specific cytokine of interest.
-
Coat a 96-well ELISA plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add the collected supernatants and a standard curve of the recombinant cytokine to the plate and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of an immunomodulator in an immunocompetent mouse model.
Methodology:
-
Cell Culture: Culture a syngeneic tumor cell line (e.g., CT26 for BALB/c mice or B16-F10 for C57BL/6 mice) in appropriate media.
-
Tumor Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm^3), randomize the mice into treatment groups (e.g., vehicle control, this compound, STING agonist, checkpoint inhibitor). Administer the treatments according to the desired schedule and route (e.g., intraperitoneal, intratumoral, oral).
-
Efficacy Readouts:
-
Continue to monitor tumor growth throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Data Analysis: Plot the average tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze survival data using Kaplan-Meier curves.
Flow Cytometry for Immune Cell Profiling in Tumors
Objective: To characterize and quantify the different immune cell populations within the tumor microenvironment following treatment.
Methodology:
-
Tumor Dissociation: Excise tumors from the mice and mechanically and enzymatically dissociate them into a single-cell suspension. This typically involves mincing the tumor and incubating it with a cocktail of enzymes such as collagenase and DNase.
-
Cell Staining:
-
Count the cells and aliquot them into a 96-well plate.
-
Stain the cells with a viability dye to exclude dead cells from the analysis.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45 for total immune cells, CD3 for T-cells, CD4 for helper T-cells, CD8 for cytotoxic T-cells, F4/80 for macrophages, CD11c for dendritic cells).
-
For intracellular staining (e.g., for cytokines like IFN-γ or transcription factors like FoxP3), fix and permeabilize the cells after surface staining and then incubate with the intracellular antibodies.
-
-
Data Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software (e.g., FlowJo). Gate on the live, single-cell population and then identify the different immune cell subsets based on their marker expression. Quantify the percentage and absolute number of each cell population within the tumor.
Conclusion
This compound offers a unique and targeted approach to modulating the STING pathway by inducing its degradation. This mechanism of action provides a clear differentiation from STING agonists, which aim to hyperactivate the pathway. While STING degraders show promise for the treatment of inflammatory and autoimmune diseases by dampening pathological STING signaling, their role in oncology is still under investigation and may lie in combination therapies.
STING agonists, TLR agonists, and checkpoint inhibitors each have established roles in cancer immunotherapy, working through distinct but sometimes complementary mechanisms to stimulate the immune system. The choice of immunomodulator will depend on the specific disease context, the desired immunological outcome, and the characteristics of the tumor microenvironment.
Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these different immunomodulatory strategies and to identify the patient populations most likely to benefit from each approach. The continued development of novel agents like this compound will undoubtedly expand the arsenal (B13267) of tools available to clinicians and researchers in the fight against a wide range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. invivogen.com [invivogen.com]
- 8. researchgate.net [researchgate.net]
- 9. invivogen.com [invivogen.com]
- 10. STING Degrader SP23 Supplier | CAS 2762552-74-7 | Tocris Bioscience [tocris.com]
- 11. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A systemically administered detoxified TLR4 agonist displays potent antitumor activity and an acceptable tolerance profile in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models | In Vivo [iv.iiarjournals.org]
- 17. Tumor Suppression by PD-1/PD-L1 Interaction Blockage in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. STING-driven activation of T cells: relevance for the adoptive cell therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of TLR agonists on maturation and function of 3-day dendritic cells from AML patients in complete remission - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. STING agonism turns human T cells into interferon‐producing cells but impedes their functionality | EMBO Reports [link.springer.com]
- 24. STING-driven activation of T cells: relevance for the adoptive cell therapy of cancer [cell-stress.com]
- 25. Frontiers | Characteristics of Tumor-Infiltrating Lymphocytes Prior to and During Immune Checkpoint Inhibitor Therapy [frontiersin.org]
- 26. Tumor-Infiltrating Lymphocytes in the Checkpoint Inhibitor Era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Checkpoint molecules on infiltrating immune cells in colorectal tumor microenvironment [frontiersin.org]
- 29. ascopubs.org [ascopubs.org]
- 30. Type I and II interferons enhance dendritic cell maturation and migration capacity by regulating CD38 and CD74 that have synergistic effects with TLR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 31. SP2H, a Targeted Degrader of STimulator of INterferon Genes (STING), selectively inhibits STING-driven inflammation in vitro and in vivo and improves survival in Trex1-/- mice - ACR Meeting Abstracts [acrabstracts.org]
- 32. Stimulator of Interferon Gene Agonists Induce an Innate Antiviral Response against Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for STING Modulation: PROTACs Emerge as Superior Degraders Over Traditional Inhibitors
For researchers, scientists, and drug development professionals at the forefront of innate immunity and drug discovery, the modulation of the STING (Stimulator of Interferon Genes) pathway presents a critical therapeutic target. While traditional small molecule inhibitors have shown promise, a newer class of molecules, Proteolysis Targeting Chimeras (PROTACs), is demonstrating significant advantages in preclinical studies. This guide provides an in-depth comparison of STING-targeting PROTACs and conventional inhibitors, supported by experimental data and detailed methodologies, to inform strategic decisions in drug development.
The STING pathway is a pivotal component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and anti-tumor response through the production of type I interferons and other pro-inflammatory cytokines. However, aberrant STING activation is implicated in various autoimmune and inflammatory diseases. Consequently, both activating and inhibiting STING have emerged as attractive therapeutic strategies.
Traditional approaches have focused on the development of small molecule inhibitors that typically act by competitively binding to STING, thereby blocking its downstream signaling. In contrast, STING-targeting PROTACs operate via a distinct and catalytic mechanism, hijacking the cell's natural protein disposal system to induce the degradation of the STING protein entirely. This fundamental difference in their mode of action underpins the superior efficacy and durability of response observed with PROTACs.
Quantitative Comparison: PROTACs vs. Traditional Inhibitors
The following tables summarize key quantitative data from cellular assays, offering a direct comparison of the potency of representative STING PROTACs and traditional inhibitors.
| STING PROTACs | Cell Line | DC50 (µM) * | Dmax (%) | E3 Ligase Recruited |
| UNC9036 | Caki-1 | 0.227[1][2] | >90 | VHL[1][3] |
| SP23 | THP-1 | 3.2[4] | >80 | CRBN[4] |
| Compound P8 | THP-1 | 2.58 (24h)[5] | Not Reported | Not Specified (Lysosomal Pathway)[5] |
*DC50: The concentration of the compound that results in 50% degradation of the target protein.
| Traditional STING Inhibitors | Cell Line | IC50 (µM) * |
| C-176 | Mouse Embryonic Fibroblasts (MEFs) | Not explicitly stated for inhibition of IFNβ, but effective at 20 µM[6] |
| SN-011 | Mouse Embryonic Fibroblasts (MEFs) | 0.1275 (for Ifnb expression)[7] |
| H-151 | Mouse Embryonic Fibroblasts (MEFs) | 0.138 (for Ifnb expression)[7] |
| Compound 42 | Not specified | Potent inhibitory activity[8][9] |
| BB-Cl-amidine | CD14+ Monocytes | Effective in blocking IFNβ induction[10] |
*IC50: The concentration of the inhibitor that results in 50% inhibition of a specific biological or biochemical function.
Key Advantages of STING-Targeting PROTACs
The data and existing literature highlight several key advantages of employing a PROTAC-mediated degradation strategy over traditional inhibition for targeting STING:
-
Complete Protein Removal: Unlike inhibitors that merely block the function of STING, PROTACs lead to the complete and sustained removal of the STING protein. This eliminates both the signaling and non-signaling functions of the protein, potentially leading to a more profound and durable therapeutic effect.
-
Catalytic Activity and Lower Doses: PROTACs act catalytically, meaning a single PROTAC molecule can induce the degradation of multiple STING protein molecules. This allows for efficacy at sub-stoichiometric concentrations, potentially leading to lower required clinical doses and a reduced risk of off-target effects.[11]
-
Overcoming Resistance: Drug resistance to traditional inhibitors can arise from mutations in the target protein that reduce inhibitor binding affinity. As PROTACs only require transient binding to induce degradation, they may be able to overcome such resistance mechanisms.
-
Improved Selectivity: The formation of a ternary complex (PROTAC-STING-E3 ligase) introduces an additional layer of specificity. This can lead to improved selectivity for the target protein over other structurally similar proteins, a significant challenge for many traditional inhibitors.
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of traditional inhibitors and PROTACs, the following diagrams illustrate the STING signaling pathway and the mode of action of each therapeutic modality.
Caption: The cGAS-STING signaling pathway.
Caption: Mechanism of action: Traditional Inhibitor vs. PROTAC.
Experimental Protocols
To facilitate the replication and validation of the presented data, detailed methodologies for key experiments are provided below.
Western Blot for STING Degradation
This protocol is essential for quantifying the degradation of the STING protein following treatment with a PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment: Seed appropriate cells (e.g., THP-1 monocytes) in 6-well plates. Once the cells reach the desired confluency, treat them with varying concentrations of the STING PROTAC or inhibitor for the specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for STING overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Chemiluminescent Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the intensity of the STING and loading control bands using image analysis software. Normalize the STING band intensity to the loading control to determine the relative STING protein levels.
IFN-β ELISA for STING Pathway Activation
This assay measures the downstream effector function of the STING pathway by quantifying the secretion of Interferon-β.
Methodology:
-
Cell Culture and Stimulation: Plate cells (e.g., primary human monocytes or THP-1 cells) in a 96-well plate.[12] Stimulate the cells with a STING agonist (e.g., 2’3’-cGAMP) in the presence or absence of the STING inhibitor or PROTAC for 24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β according to the manufacturer’s instructions. This typically involves:
-
Adding the collected supernatants and IFN-β standards to a 96-well plate pre-coated with an IFN-β capture antibody.
-
Incubating the plate to allow the IFN-β to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody that binds to a different epitope on the IFN-β.
-
Adding a substrate solution that reacts with the enzyme-linked detection antibody to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve using the absorbance values of the IFN-β standards. Use this curve to calculate the concentration of IFN-β in the experimental samples.
qRT-PCR for Cytokine mRNA Measurement
This technique is used to quantify the gene expression of pro-inflammatory cytokines downstream of STING activation.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells as described for the ELISA assay. After the desired incubation period, lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for the cytokines of interest (e.g., IFNB1, CXCL10, IL6), and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. A housekeeping gene (e.g., GAPDH or ACTB) should be used for normalization.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in mRNA expression of the target genes in treated samples compared to the vehicle control.[13]
Conclusion
The comparative analysis presented in this guide strongly suggests that STING-targeting PROTACs offer a more robust and potentially more effective therapeutic strategy than traditional small molecule inhibitors. Their ability to induce complete and sustained degradation of the STING protein, coupled with their catalytic mode of action, positions them as a highly promising modality for the treatment of STING-driven diseases. While further research and clinical validation are necessary, the preclinical data to date underscore the transformative potential of PROTACs in the field of innate immunity and beyond. The detailed experimental protocols provided herein are intended to empower researchers to further investigate and validate these findings, ultimately accelerating the development of novel and more effective therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of VHL-recruiting STING PROTACs that suppress innate immunity | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of novel nitrofuran PROTAC-like compounds as dual inhibitors and degraders targeting STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. childrenshospital.org [childrenshospital.org]
- 8. Discovery of an Orally Bioavailable STING Inhibitor with In Vivo Anti-Inflammatory Activity in Mice with STING-Mediated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
- 11. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling PROTAC STING Degrader-2
Essential Safety and Handling Guide for PROTAC STING Degrader-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No.: 3023095-61-3). Given the novel nature of this compound and the general classification of PROTACs as potentially hazardous, a cautious approach is paramount. This document outlines essential personal protective equipment (PPE), detailed operational procedures, and a comprehensive disposal plan to ensure laboratory safety and minimize risk.
Compound Overview and Potential Hazards
Quantitative Data Summary
Due to the limited availability of specific quantitative safety data for this compound, the following table provides general parameters based on guidelines for handling potent research compounds and other PROTACs.
| Parameter | Guideline/Information | Source/Regulation |
| GHS Hazard Classification | Data not available. Assume hazardous and cytotoxic. | General practice for novel research chemicals |
| Personal Protective Equipment (PPE) | Double nitrile gloves, safety goggles with side shields, lab coat, and a respirator for handling the solid form. | Standard laboratory practice for hazardous chemicals |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. | General guidance for chemical storage |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility. | Common practice for cytotoxic and antineoplastic waste[1][2] |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. | Standard laboratory practice for hazardous chemicals |
Operational and Disposal Plans
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent accidental exposure through inhalation, ingestion, or skin contact.
-
Gloves: Always wear two pairs of nitrile gloves when handling this compound in either solid or solution form. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles with side shields are mandatory to protect against splashes or airborne particles.
-
Lab Coat: A dedicated lab coat, preferably disposable or one that is regularly decontaminated, should be worn at all times in the laboratory.
-
Respiratory Protection: When handling the solid compound or any procedure that may generate aerosols, a properly fitted N95 or higher-rated respirator is required. All handling of the solid should be performed in a certified chemical fume hood.
Experimental Protocols: Step-by-Step Handling Procedures
a. Handling the Solid Compound:
-
Preparation: Before handling, ensure the work area within a chemical fume hood is clean and decontaminated. Gather all necessary equipment, including a calibrated balance, spatulas, and appropriate containers.
-
Weighing: Perform all weighing of the solid compound within the chemical fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Dispensing: Carefully transfer the desired amount of the solid compound to a suitable vial for dissolution.
-
Cleanup: After handling, decontaminate all surfaces and equipment. Dispose of all contaminated disposable materials as solid hazardous waste.
b. Preparing Stock Solutions:
-
Solvent Addition: Add the appropriate solvent (e.g., DMSO) to the vial containing the solid compound inside the chemical fume hood.
-
Dissolution: Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Storage: Store stock solutions in tightly sealed vials at the recommended temperature, protected from light. Aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles.
Disposal Plan
Proper segregation and disposal of all waste contaminated with this compound are critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All items that come into contact with the compound are considered hazardous waste. This includes:
-
Solid Waste: Contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials.
-
Liquid Waste: Unused stock solutions, experimental media containing the compound, and the first rinse from decontaminating glassware.
-
-
Waste Collection:
-
Solid Waste: Collect in a designated, clearly labeled, and sealed container for hazardous solid waste.
-
Liquid Waste: Collect in a compatible, leak-proof container with a secure screw-top cap. The container must be labeled "Hazardous Waste" with the chemical name. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the PROTAC using an appropriate solvent (e.g., 70% ethanol).
-
Dispose of all cleaning materials as solid hazardous waste.
-
-
Final Disposal:
Visualizations
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
STING Signaling Pathway
Caption: Mechanism of STING signaling and its targeted degradation by this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
